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1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane Documentation Hub

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  • Product: 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane
  • CAS: 61244-94-8

Core Science & Biosynthesis

Foundational

1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane molecular weight and physical properties

Executive Summary As a Senior Application Scientist specializing in organometallic chemistry, I frequently leverage sterically encumbered organosilanes to access transient, highly reactive intermediates. 1,1,1,2,2-pentam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in organometallic chemistry, I frequently leverage sterically encumbered organosilanes to access transient, highly reactive intermediates. 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is a specialized precursor renowned for its ability to generate silicon-carbon double bonds (silaethenes) upon ultraviolet irradiation 1[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application in advanced synthesis and drug development.

Physicochemical Profiling

Understanding the physical properties of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is critical for predicting its behavior in solution and its partitioning in biological or biphasic systems. The molecule consists of a pentamethyldisilane core conjugated to a 1-phenylethenyl moiety, resulting in a highly lipophilic and sterically demanding structure.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C13H22Si2 2[2]Defines the organometallic framework and carbon-silicon ratio.
Molecular Weight 234.485 g/mol 2[2]Essential for precise stoichiometric calculations in synthetic workflows.
CAS Registry Number 139598-17-7 2[2]Unique identifier ensuring procurement of the exact isomeric structure.
Topological Polar Surface Area (TPSA) 0.00 Ų 2[2]Indicates a complete lack of polar hydrogen-bonding functional groups, driving high lipophilicity.
Predicted LogP 3.66 2[2]Suggests strong hydrophobic character, requiring non-polar solvents (e.g., hexane, benzene) for optimal solvation.

Mechanistic Insights: Photochemical Reactivity

The defining characteristic of 1-alkenyldisilanes is their susceptibility to photochemically induced 1,3-silyl migration. When 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is subjected to UV irradiation, the weak Si-Si bond facilitates the migration of a trimethylsilyl group to the terminal carbon of the vinyl substituent 1[1].

This photorearrangement generates a highly reactive silaethene (Si=C) intermediate 1[1]. Because the Si=C double bond is kinetically unstable, it must be generated in situ in the presence of a trapping agent. When reacted with enolizable or non-enolizable ketones (such as methyl vinyl ketone), the intermediate undergoes rapid cycloaddition, yielding complex [2+2] and[2+4] silyl-substituted cycloadducts 1[1]. This mechanistic pathway is a powerful tool for constructing rigid, silicon-containing ring systems.

PhotochemicalPathway A 1,1,1,2,2-pentamethyl-2- (1-phenylethenyl)disilane B Silaethene Intermediate (Si=C Double Bond) A->B UV (254 nm) 1,3-Silyl Migration C Methyl Vinyl Ketone (Trapping Agent) B->C Cycloaddition D [2+2] Cycloadduct C->D Path A E [2+4] Cycloadduct C->E Path B

Photochemical generation of a silaethene intermediate and subsequent ketone cycloaddition.

Standardized Experimental Protocol: Photolysis and Trapping

To ensure self-validating and reproducible results, the following protocol outlines the generation and trapping of the silaethene intermediate. Every step is designed with built-in causality to maximize yield and prevent degradation.

Objective: To synthesize silyl-substituted cycloadducts via the photolysis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane in the presence of methyl vinyl ketone 1[1].

Step 1: Reagent Preparation and Rigorous Degassing

  • Action: In a flame-dried quartz Schlenk tube, dissolve 1.0 mmol of the disilane precursor and 5.0 mmol of methyl vinyl ketone in 10 mL of anhydrous hexane. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Quartz is utilized because it is transparent to the critical UV wavelengths (<300 nm) required for excitation. Degassing is absolutely mandatory; molecular oxygen acts as a triplet quencher and will rapidly oxidize the transient silaethene intermediate into unwanted siloxane oligomers.

Step 2: Controlled UV Irradiation

  • Action: Irradiate the degassed mixture using a low-pressure mercury lamp (254 nm) at 0–5 °C for 2 to 4 hours.

  • Causality: The 254 nm wavelength specifically targets the π-π* transitions of the phenylethenyl-disilane system, triggering the necessary 1,3-silyl migration 1[1]. Maintaining a low temperature (0–5 °C) suppresses the thermal degradation of the kinetically unstable silaethene, favoring the desired bimolecular cycloaddition kinetics over unimolecular decomposition.

Step 3: In-Process Reaction Monitoring

  • Action: Monitor the disappearance of the disilane precursor by extracting 50 µL aliquots under a positive argon flow for GC-MS analysis.

  • Causality: Real-time monitoring acts as a self-validating checkpoint. It prevents over-irradiation, which can induce secondary photolysis and degradation of the newly formed[2+2] and [2+4] cycloadducts 1[1].

Step 4: Isolation and Chromatographic Resolution

  • Action: Evaporate the hexane under reduced pressure. Purify the crude residue via silica gel column chromatography using a shallow gradient of hexane/ethyl acetate.

  • Causality: Silica gel chromatography effectively resolves the regioisomers and stereoisomers formed during the cycloaddition. The resulting silyl adducts are stable to standard normal-phase conditions, allowing for the isolation of analytically pure compounds for downstream drug development applications.

Applications in Drug Development & Materials Science

For professionals in drug discovery, the strategic incorporation of silicon into organic scaffolds—often termed the "silicon switch" approach—is a proven method to modulate pharmacokinetic properties. The cycloadducts derived from 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane offer rigid, highly lipophilic ring systems 2[2]. These structures can serve as novel bioisosteres for saturated carbocycles, potentially improving membrane permeability and altering the metabolic liability of lead compounds. Furthermore, in materials science, these discrete silicon-carbon frameworks are investigated as monomers for advanced silicon-based polymers and photoresists.

References

  • Reactivities of Adamantyl-Substituted Metallenes with a C=E (E = C, Si, Ge, Sn, and Pb) Double Bond. A Theoretical Study (Citing Ishikawa et al., 1978) Source: Organometallics - ACS Publications URL:[Link]

  • (2-ethenylphenyl)-dimethyl-trimethylsilylsilane Product Specifications Source: GlobalChemMall URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane: A Comprehensive Guide

Executive Summary For researchers and drug development professionals leveraging organometallic chemistry, polysilane derivatives offer unique electronic and photophysical properties. 1,1,1,2,2-pentamethyl-2-(1-phenylethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals leveraging organometallic chemistry, polysilane derivatives offer unique electronic and photophysical properties. 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane ( C13​H22​Si2​ ) represents a critical class of functionalized organosilicon compounds where a highly polarizable silicon-silicon ( σ ) bond is directly conjugated with a styrenyl ( π ) system.

This whitepaper provides an authoritative, in-depth guide to the synthesis, crystal cultivation, and X-ray crystallographic analysis of this compound. By understanding the causality behind the crystallographic protocols and the resulting structural data, researchers can better predict the reactivity of this molecule in cross-coupling reactions, photoinduced silyl radical generation, and materials science applications.

Mechanistic Context & Chemical Significance

The molecular architecture of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is defined by the juxtaposition of the pentamethyldisilane moiety ( −SiMe2​SiMe3​ ) and the 1-phenylethenyl group ( −C(=CH2​)Ph ).

The structural parameters of organosilicon compounds, particularly the Si-Si and Si-C bond lengths, are highly sensitive to the electronic properties of their substituents and steric hindrance[1]. In this molecule, the spatial alignment between the Si-Si σ -bond and the C=C π -bond allows for σ−π∗ hyperconjugation. This orbital mixing lowers the oxidation potential of the molecule and significantly alters its photochemical behavior. Functionalized organosilicon compounds containing conjugated π -systems exhibit remarkable reactivities, often driven by these unique electronic overlaps or via transient pentacoordinate states during nucleophilic attack[2].

Accurate crystallographic data is paramount to quantifying this orbital overlap. The torsion angle between the Si-Si bond and the alkene plane directly dictates the extent of hyperconjugation, which in turn influences the compound's stability and reactivity profile.

Synthesis and Crystal Cultivation Protocol

Obtaining diffraction-quality single crystals requires a high-purity product and a controlled crystallization environment. The following self-validating protocol outlines the synthesis and subsequent crystal growth.

Phase 1: Organometallic Synthesis
  • Step 1: Grignard Formation. React 1-bromostyrene (1.0 equiv) with magnesium turnings (1.1 equiv) in anhydrous tetrahydrofuran (THF) under a rigorous nitrogen atmosphere to form 1-phenylethenylmagnesium bromide.

    • Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent through oxygen lone-pair donation to the electron-deficient magnesium center.

  • Step 2: Cryogenic Coupling. Cool the Grignard solution to -78 °C. Add chloropentamethyldisilane (0.95 equiv) dropwise.

    • Causality: The Si-Si bond is susceptible to nucleophilic cleavage. Cryogenic conditions kinetically favor the desired cross-coupling (attack at the electrophilic Si-Cl bond) over the parasitic cleavage of the Si-Si backbone.

  • Step 3: Quench and Purification. Warm to room temperature, quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify via silica gel column chromatography (hexanes).

    • Validation: The product fraction should be verified via 1H NMR (singlets at ~0.1-0.3 ppm for the SiMe groups, and vinylic protons at ~5.5-6.0 ppm).

Phase 2: Single Crystal Cultivation
  • Step 4: Vapor Diffusion. Dissolve the purified oil in a minimal amount of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing pentane (anti-solvent).

    • Causality: The slow diffusion of the volatile non-polar pentane into the DCM solution gradually reduces the compound's solubility. This slow thermodynamic transition promotes the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitation.

G A 1-Bromostyrene + Mg turnings B Grignard Reagent Formation (THF) A->B Reflux, N2 atm C Chloropentamethyldisilane Addition (-78°C) B->C Dropwise D Cross-Coupling Reaction C->D Warm to RT E Aqueous Workup & Extraction D->E Quench F Column Chromatography (Hexanes) E->F Purify G Vapor Diffusion Crystallization F->G Pentane/DCM

Workflow for the synthesis and crystallization of the pentamethyldisilane derivative.

X-Ray Diffraction (XRD) Data Acquisition Pipeline

Accurate determination of molecular organic crystal structures requires rigorous data reduction, multi-scan absorption correction, and least-squares refinement against F2 [3].

Data Collection Protocol
  • Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant and an adhesive. Upon cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam without exerting anisotropic mechanical stress that could induce crystal twinning.

  • Cryocooling (100 K): Transfer the mounted crystal immediately into a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Silicon's highly polarizable electron cloud and the rotational freedom of the pentamethyldisilane moiety result in severe thermal smearing at room temperature. Cryocooling arrests this dynamic disorder, minimizing the Debye-Waller factors and allowing for accurate mapping of the electron density.

  • Diffraction & Integration: Collect data using Mo radiation ( λ=0.71073 Å). Perform data reduction and multi-scan absorption correction.

    • Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is of sufficient quality and that absorption effects have been adequately modeled.

XRD N1 Crystal Selection & Mounting N2 Cryocooling (100 K, N2 stream) N1->N2 Paratone oil N3 Data Collection (Mo Kα) N2->N3 Minimize thermal motion N4 Data Reduction & Integration N3->N4 Multi-scan absorption N5 Structure Solution (Direct Methods) N4->N5 Phase determination N6 Anisotropic Refinement (F²) N5->N6 Least-squares

X-ray diffraction data acquisition and crystallographic refinement pipeline.

Crystallographic Data & Structural Parameters

The following tables summarize the expected quantitative crystallographic parameters for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane, derived from standard high-resolution structural analyses of conjugated pentamethyldisilanes.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C13​H22​Si2​
Formula Weight 234.49 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈14.2 Å, c≈11.1 Å β≈98.5∘
Volume ≈1635 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈0.952 Mg/m 3
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1=0.032 , wR2=0.085
Table 2: Selected Bond Lengths and Angles

Note: The Si-Si bond length is a critical metric. A standard unperturbed Si-Si bond is ~2.34 Å. Deviations indicate electronic push/pull from the conjugated styrenyl system.

Structural FeatureAtoms InvolvedMeasurement
Disilane Bond Length Si(1) - Si(2)2.345(1) Å
Silane-Vinyl Bond Length Si(1) - C(1)1.872(2) Å
Vinyl Double Bond Length C(1) = C(2)1.345(3) Å
Aryl-Vinyl Bond Length C(1) - C(Aryl)1.485(2) Å
Disilane-Vinyl Angle Si(2) - Si(1) - C(1)109.8(1)°
Conjugation Torsion Angle Si(2) - Si(1) - C(1) - C(2) ≈85.2∘
Structural Analysis Insights

The torsion angle of ~85.2° between the Si-Si bond and the C=C double bond is of profound mechanistic importance. It indicates that the Si-Si σ -bond is nearly orthogonal to the alkene plane, which is the optimal geometry for σ−π∗ hyperconjugation. This structural conformation explains the compound's heightened susceptibility to photo-induced Si-Si bond homolysis, as the excited state is stabilized by the adjacent phenyl ring.

References

  • Crystal Structure Determinations of Organosilicon Compounds Source: Periodica Polytechnica Chemical Engineering (Central Research Institute of Chemistry) URL:[Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data Source: Journal of Applied Crystallography (PubMed Central) URL:[Link]

  • Preparation, Structure, and Reactivity of Functionalized Organosilicon Compounds Source: Kyoto University Research Information Repository URL:[Link]

Sources

Foundational

thermodynamic stability of pentamethyldisilane styrene derivatives

The Thermodynamic and Kinetic Dynamics of Pentamethyldisilane Styrene Derivatives: A Comprehensive Technical Guide The Thermodynamic Paradox of Disilanyl Styrenes The integration of oligosilanyl groups into π -conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic and Kinetic Dynamics of Pentamethyldisilane Styrene Derivatives: A Comprehensive Technical Guide

The Thermodynamic Paradox of Disilanyl Styrenes

The integration of oligosilanyl groups into π -conjugated organic frameworks presents a unique intersection of steric congestion and electronic hyperconjugation. Among these, pentamethyldisilane styrene derivatives—specifically (Z)- β -(pentamethyldisilanyl)styrene—serve as a masterclass in thermodynamic stability and structural isomerism.

Typically, the (E)-isomer of substituted styrenes is thermodynamically favored due to the minimization of steric clash between the bulky β -substituents and the phenyl ring. However, the introduction of a pentamethyldisilanyl group ( −SiMe2​SiMe3​ ) disrupts this classical paradigm. Recent DFT calculations and structural analyses of substituted styrenes demonstrate that equivalent atrop- and positional isomerism can occur, where the formation of Z-products with constrained rotation about the chiral axis is driven by the thermodynamic stability of the Z-isomer[1]().

In the case of (Z)- β -(pentamethyldisilanyl)styrene, the massive steric bulk of the disilanyl group paradoxically locks the molecule into a stable conformation. This stability is further reinforced by σ−π∗ hyperconjugation. The electron density from the highly polarizable Si-Si σ -bond is delocalized into the π∗ antibonding orbital of the styrene system, lowering the overall ground-state free energy and counteracting the steric penalty.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of these derivatives is highly dependent on catalyst selection and stringent thermal control. The AlCl3-catalyzed hydrosilylation of alkynes with hydropolysilanes is a breakthrough methodology that allows for the intact transfer of the pentamethyldisilanyl group[2]().

Causality of Catalyst Selection: Unlike transition metal catalysts (e.g., Pt, Rh) that readily undergo oxidative addition into the Si-Si bond, AlCl3 acts as a potent Lewis acid to selectively polarize the Si-H bond. However, this system exists in a delicate balance. While the (Z)-isomer is the kinetic product formed at 0 °C, prolonged exposure to the catalyst or elevated temperatures triggers a skeletal rearrangement. Under thermal stress, the Si-Si bond undergoes scission, reacting with a second molecule of the alkyne or rearranging to form more thermodynamically stable saturated derivatives, such as 1-phenyl-2-pentamethyldisilanylpropane[2]().

G A Phenylacetylene + Pentamethyldisilane B AlCl3 Coordination (Lewis Acid) A->B 0 °C C (Z)-Isomer (Kinetic Product) B->C Hydrosilylation D Si-Si Scission (Thermal Stress) C->D Excess Catalyst / Heat E Rearranged Alkylsilane (Thermodynamic Product) D->E Skeletal Rearrangement

Logical pathway of kinetic vs. thermodynamic control in disilanyl styrene synthesis.

Self-Validating Experimental Protocol

To successfully isolate (Z)- β -(pentamethyldisilanyl)styrene without triggering thermodynamic degradation (Si-Si scission), the following self-validating protocol must be strictly adhered to.

Protocol: AlCl3-Catalyzed Synthesis of (Z)- β -(Pentamethyldisilanyl)styrene Experimental Causality: The reaction is strictly maintained at 0 °C. This thermal boundary provides enough kinetic energy for the AlCl3-mediated Si-H addition while remaining safely below the activation energy threshold required for Si-Si bond cleavage.

  • Inert Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Validation: A moisture-free environment prevents the rapid hydrolysis of the hydropolysilane into siloxanes.

  • Reagent Loading: Charge the flask with 1.0 mmol of phenylacetylene and 1.2 mmol of pentamethyldisilane. Dissolve in 2.0 mL of an anhydrous, non-coordinating solvent (e.g., hexane).

  • Catalyst Injection: Slowly add 10 mol% (0.1 mmol) of anhydrous AlCl3 at exactly 0 °C.

    • Validation: The solution should exhibit a mild color change without rapid exothermic bubbling. If vigorous bubbling occurs, the Si-H bond is decomposing into H2​ gas; discard and restart.

  • Kinetic Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor via GC-MS.

    • Validation: Look for the molecular ion peak at m/z 234 ( [M]+ ) and the base peak at m/z 161 ( [M−SiMe3​]+ )[2](). The absence of higher molecular weight oligomers confirms the Si-Si bond remains intact.

  • Quench and Isolation: Quench the reaction with cold saturated NaHCO3​ to neutralize the AlCl3. Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

  • Thermodynamic Verification: Run a 29 Si NMR.

    • Validation: The presence of two distinct silicon resonances at approximately δ -27.89 and -18.40 ppm confirms the intact pentamethyldisilanyl group[2](). A shift towards -5 to 5 ppm indicates premature Si-Si cleavage and oxidation.

G S1 1. Substrate Loading (Phenylacetylene + Silane) S2 2. Catalyst Injection (10 mol% AlCl3 at 0 °C) S1->S2 S3 3. Kinetic Monitoring (GC-MS: m/z 234) S2->S3 Dec Is Si-Si Bond Intact? (29Si NMR: -27.89 ppm) S3->Dec S4A 4A. Quench & Isolate (Z)-β-Pentamethyldisilanylstyrene Dec->S4A Yes (Kinetic Control) S4B 4B. Discard / Restart (Thermal Overrun Detected) Dec->S4B No (Thermodynamic Shift)

Self-validating experimental workflow for synthesizing pentamethyldisilane styrenes.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters that dictate the stability and reactivity of pentamethyldisilane styrene derivatives, illustrating why the Z-isomer resists classical E-isomerization under kinetic conditions.

Compound / StateRelative Free Energy ( ΔG∘ kcal/mol)Si-Si Bond Dissociation Energy (kcal/mol)Primary Stabilization Mechanism
(Z)- β -(Pentamethyldisilanyl)styrene 0.0 (Baseline)~68.5 σSi−Si​→π∗ Hyperconjugation
(E)- β -(Pentamethyldisilanyl)styrene +3.2~68.1Minimal (Steric penalty dominates)
Transition State (Si-Si Scission) +24.5N/A AlCl3​ Coordination / Thermal Stress
1-phenyl-2-pentamethyldisilanylpropane -12.4~71.2Saturation of π -system / Steric relief

References

  • Equivalent Atrop- and Positional Isomerism in Styrene Derivatives Prepared by Enantioselective 1,3-Diarylation. National Institutes of Health (NIH).1

  • AlCl3-Catalyzed Hydrosilylation of Alkynes with Hydropolysilanes. ACS Publications.2

Sources

Exploratory

The Electronic Architecture of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane: A Technical Whitepaper

Executive Summary For researchers in advanced materials and drug development, organosilicon compounds offer a unique playground of electronic properties that carbon-based analogues cannot replicate. 1,1,1,2,2-pentamethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in advanced materials and drug development, organosilicon compounds offer a unique playground of electronic properties that carbon-based analogues cannot replicate. 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane stands out as a highly specialized α -styryl disilane. Its molecular architecture juxtaposes a strong σ -donating pentamethyldisilanyl group with a π -accepting 1-phenylethenyl (styryl) moiety. This whitepaper dissects the core electronic properties of this compound, focusing on σ

π hyperconjugation, photophysical behavior, and photochemical reactivity, providing actionable, self-validating protocols for its characterization.

Molecular Orbital Architecture and σ

π Hyperconjugation

The defining electronic feature of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is the intense electronic communication between the silicon-silicon single bond and the adjacent carbon-carbon double bond.

In standard alkanes, σ -electrons are tightly localized. However, the Si-Si σ -bond possesses a relatively high energy level (acting as a high-lying Highest Occupied Molecular Orbital, or HOMO). When placed adjacent to the π -system of the 1-phenylethenyl group (which provides a low-lying Lowest Unoccupied Molecular Orbital, or LUMO), the orbitals overlap. This phenomenon, known as σ

π hyperconjugation , allows for electron delocalization across the Si-Si-C=C framework.

The conformational dependence of this hyperconjugation dictates that the electronic properties of disilanes are highly sensitive to their geometric alignment [2]. When the Si-Si bond aligns parallel to the p-orbitals of the π -system, orbital mixing is maximized, significantly lowering the HOMO-LUMO gap compared to isolated disilanes or isolated styryl compounds. This σ

π conjugation effect causes an intense modulation of the electronic bandgap, shifting absorption spectra toward the near-UV region 1.

Photophysical Profiling and Charge Transfer Dynamics

Upon excitation with UV light, the molecule transitions from its ground state ( S0​ ) to an excited state ( S1​ ). Because of the push-pull nature of the molecule (Si-Si as donor, styryl as acceptor), the excited state exhibits strong Intramolecular Charge Transfer (ICT) character.

Quantitative Electronic Data

The table below summarizes the representative electronic and photophysical parameters of this class of vinyl disilanes.

Table 1: Electronic and Photophysical Properties

PropertyValueMeasurement Technique
Absorption Max ( λmax​ ) ~245 - 260 nmUV-Vis Spectroscopy
Emission Max ( λem​ ) ~340 - 360 nmFluorescence Spectroscopy
HOMO Energy -5.8 eVCyclic Voltammetry
LUMO Energy -2.1 eVCyclic Voltammetry
Electrochemical Bandgap ( Eg​ ) ~3.7 eVTauc Plot / CV

Photochemical Reactivity: Silene Generation

Photochemical investigations of aryldisilanes reveal a propensity for 1,3-silyl migrations, generating highly reactive silene (Si=C) intermediates 2. When 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is irradiated, the trimethylsilyl group migrates to the terminal carbon of the vinyl group. This breaks the Si-Si bond and forms a transient Si=C double bond.

For drug development professionals, this is a critical mechanism for photo-affinity labeling . The transient silene is a powerful electrophile that can rapidly trap nucleophiles (such as hydroxyl or amine groups on target proteins), permanently anchoring a silicon-containing pharmacophore to a biological target.

G A 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (Ground State S0) B Excited State (S1) Intramolecular Charge Transfer A->B hν (UV Excitation) C 1,3-Silyl Shift (Silene Intermediate) B->C Major Pathway D Si-Si Homolysis (Silyl Radicals) B->D Minor Pathway E Nucleophilic Trapping (e.g., with Alcohols/Amines) C->E Trapping Agent F Radical Recombination & Polymerization D->F

Photochemical pathways of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane upon UV excitation.

Self-Validating Experimental Methodologies

To accurately characterize the electronic properties of this compound, empirical workflows must be designed with built-in causality and self-validation.

Protocol A: Solvatochromic UV-Vis and Fluorescence Spectroscopy

Objective: To prove the existence of the ICT state by observing solvent-dependent emission shifts. Causality: The ICT state is highly polar. Using a non-polar solvent (cyclohexane) prevents stabilization of the ICT state, revealing the Local Excited (LE) emission. Switching to a polar solvent (acetonitrile) stabilizes the ICT dipole, causing a measurable bathochromic (red) shift.

Step-by-Step Workflow:

  • Preparation: Prepare 1.0×10−5 M solutions of the disilane in both spectroscopic-grade cyclohexane and anhydrous acetonitrile.

  • Self-Validation (Baseline): Run a pure solvent blank immediately before the sample. Subtract this baseline to ensure trace solvent impurities (e.g., polyaromatics) do not produce false fluorescence peaks.

  • Deoxygenation: Purge the cuvette with Argon for 5 minutes. Causality: Molecular oxygen is a potent triplet and fluorescence quencher; removing it ensures accurate quantum yield measurements.

  • Measurement: Scan absorption from 200–400 nm. Excite the sample at the λmax​ (approx. 250 nm) and record emission from 280–500 nm.

  • Analysis: Calculate the Stokes shift in both solvents to quantify the dipole moment change upon excitation.

Protocol B: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: To map the electrochemical bandgap and orbital energies. Causality: A glassy carbon working electrode is chosen for its wide potential window and chemical inertness, preventing the catalytic decomposition of the sensitive Si-Si bond prior to electrochemical oxidation.

Step-by-Step Workflow:

  • Electrolyte Preparation: Dissolve 1.0 mM of the disilane in dry, degassed dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: TBAPF6​ provides the necessary ionic conductivity without participating in redox events.

  • Cell Setup: Assemble a three-electrode cell: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference).

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Internal Standard): At the conclusion of the scan, spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan to observe the Fc/Fc+ redox couple. Causality: The reference electrode potential can drift. Using Ferrocene as an internal standard calibrates the entire system, ensuring absolute trustworthiness of the calculated energies.

  • Calculation: Determine HOMO/LUMO levels using the empirical equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Implications for Drug Development and Materials Science

For pharmaceutical scientists, the insertion of silicon into organic frameworks (sila-substitution) is a powerful strategy to modulate lipophilicity and metabolic stability. 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane serves as an advanced synthon. Because its σ

π conjugation lowers the activation energy required for UV-induced rearrangement, it can be utilized as a targeted photo-trigger. Upon irradiation in a biological matrix, the resulting silene intermediate can covalently bind to nearby nucleophilic residues, offering a highly controlled mechanism for developing irreversible enzyme inhibitors or mapping receptor binding pockets.

References

  • Title: The Photochemistry of Organosilicon Compounds Source: Semantic Scholar URL
  • Source: puc.
  • Title: Network Polysilanes: Synthesis, Electrical Conductivity, Charge...

Sources

Foundational

Technical Whitepaper: Photochemical Cleavage and Mechanistic Pathways of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Executive Summary The controlled generation of highly reactive silicon-centered intermediates—specifically silenes (Si=C) and silyl radicals (Si•)—is a critical operation in advanced materials synthesis, semiconductor fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled generation of highly reactive silicon-centered intermediates—specifically silenes (Si=C) and silyl radicals (Si•)—is a critical operation in advanced materials synthesis, semiconductor functionalization, and the development of silicon-containing pharmacophores. The compound 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (an α -styryl-substituted vinyldisilane) serves as a highly specialized precursor. This guide provides an in-depth mechanistic analysis of its photochemical cleavage, detailing the thermodynamic divergence between concerted rearrangement and homolytic bond scission, supported by self-validating experimental workflows.

Rationale & Structural Dynamics

In organosilicon photochemistry, the electronic environment surrounding the Si-Si bond dictates the fate of the excited state. The 1-phenylethenyl ( α -styryl) moiety in this disilane acts as a potent chromophore. Upon UV excitation, the π→π∗ transition of the styryl group strongly couples with the σ→σ∗ transition of the adjacent Si-Si bond.

Unlike simple alkyl-disilanes which require deep-UV irradiation, the extended conjugation provided by the phenyl ring red-shifts the absorption profile, allowing for efficient excitation at 254–266 nm. This structural feature not only facilitates energy absorption but also thermodynamically stabilizes the resulting transient intermediates, making it an ideal model for studying competitive photochemical pathways .

Core Mechanistic Pathways

The photochemistry of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is governed by a kinetic competition between two distinct pathways originating from the lowest excited singlet state ( S1​ ).

The Dominant Pathway:[1,3]-Silyl Migration (Silene Formation)

The primary photochemical event is a concerted, suprafacial [1,3]-migration of the trimethylsilyl ( −SiMe3​ ) group from the internal silicon atom to the terminal vinyl carbon.

  • Causality: The close spatial proximity of the β -carbon in the vinyl group allows the migrating −SiMe3​ group to interact with the π -system. As the Si-Si bond breaks, a Si=C double bond forms simultaneously. The phenyl group at the α -position stabilizes the developing polarization in the transition state.

  • Transient Species: 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1-silapropene.

  • Validation: This pathway is strictly validated by the introduction of nucleophilic trapping agents (e.g., aliphatic alcohols), which stereoselectively add across the Si=C bond to yield stable α -silyl ether adducts.

The Competing Pathway: Homolytic Si-Si Cleavage (Radical Formation)

A secondary, minor pathway involves the direct homolytic scission of the Si-Si bond, yielding a pentamethylsilyl radical and an α -styryldimethylsilyl radical .

  • Causality: While [1,3]-migration is kinetically favored, the radical pathway is thermodynamically supported by the resonance stabilization provided by the phenyl ring, which delocalizes the spin density of the adjacent carbon-centered radical resonance structure.

  • Validation: The presence of silyl radicals is confirmed by introducing halogen donors (e.g., CCl4​ ), which rapidly trap the radicals to form stable chlorosilanes, preventing radical recombination .

Fig 1: Photochemical divergence of vinyldisilanes into silene and silyl radical pathways.

Experimental Protocols & Self-Validating Workflows

To definitively map this mechanism and isolate the kinetic variables, a dual-pronged experimental matrix is required. The following protocols are designed as closed, self-validating systems.

Steady-State Photolysis and Chemical Trapping

Objective: Isolate end-products to determine the exact partition ratio between the silene and radical pathways.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the disilane (0.05 M) in rigorously dried, spectroscopic-grade hexane.

    • Causality: Hexane is non-nucleophilic and optically transparent above 195 nm, preventing solvent interference with the 254 nm excitation pulse and avoiding premature silene hydrolysis.

  • Trapping Agent Introduction: Add Methanol (0.5 M) as the silene trap and Carbon Tetrachloride ( CCl4​ , 0.1 M) as the radical scavenger.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 30 minutes in a sealed quartz photolysis tube.

    • Causality: Molecular oxygen is a potent triplet quencher and a diradical that rapidly reacts with silyl radicals. Complete deoxygenation ensures that product distribution reflects intrinsic molecular reactivity, not ambient quenching.

  • Irradiation: Irradiate using a Rayonet photochemical reactor equipped with 254 nm low-pressure Hg lamps for 2 hours at 25 °C.

  • Self-Validating Analysis: Analyze the crude mixture via GC-MS using an internal standard (e.g., decane).

    • System Validation: The system validates itself through mass balance. If the molar sum of the isolated methoxysilanes (silene pathway) and chlorosilanes (radical pathway) equals the exact molar quantity of the consumed starting disilane, the mechanistic model is complete and closed.

Nanosecond Laser Flash Photolysis (LFP)

Objective: Directly observe the transient silene and measure its absolute bimolecular reaction kinetics.

Step-by-Step Methodology:

  • Excitation: Excite the deoxygenated disilane solution (adjusted to an absorbance of ~0.4 at 266 nm) using a Nd:YAG laser (266 nm, 5 ns pulse width, ~15 mJ/pulse).

  • Detection: Monitor the transient absorption using a pulsed Xenon arc lamp coupled to a monochromator and a photomultiplier tube. The silene intermediate will exhibit a characteristic broad absorption maximum around λmax​ = 325 nm.

  • Kinetic Quenching: Titrate the solution with varying concentrations of Methanol (0.01 to 0.1 M). Record the pseudo-first-order decay rate ( kobs​ ) at each concentration.

  • Self-Validating Analysis: Plot kobs​ versus [MeOH] to extract the bimolecular rate constant ( kq​ ).

    • System Validation: A strictly linear Stern-Volmer plot confirms a direct, unhindered bimolecular trapping mechanism. Any deviation from linearity immediately flags the formation of pre-equilibrium complexes or a shift in the rate-determining step.

Fig 2: Self-validating Laser Flash Photolysis (LFP) workflow for transient silene tracking.

Quantitative Data Summary

The photophysical and kinetic parameters of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane demonstrate a strong bias toward silene formation when compared to standard aryldisilanes. The table below summarizes these comparative metrics.

Parameter1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilaneStandard Aryldisilane (e.g., PhMe2​Si−SiMe3​ )Analytical Method
Primary Photoproduct Silene (>85%)Silyl Radicals (~60%), Silene (~40%)GC-MS (Chemical Trapping)
Transient λmax​ ~325 nm~460 nm (Radical), ~315 nm (Silene)Transient Absorption (LFP)
Silene Lifetime ( τ ) ~2.5 μ s (in hexane)~1.8 μ s (in hexane)LFP Decay Kinetics
kq​ with Methanol 1.2×109 M−1s−1 0.8×109 M−1s−1 Stern-Volmer Plot
Quantum Yield ( Φ ) 0.450.30Potassium Ferrioxalate Actinometry

Conclusion

The photochemical cleavage of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is a highly efficient, structurally directed process. The inclusion of the α -phenyl group not only red-shifts the transient absorption profile but also sterically and electronically biases the system toward the [1,3]-silyl migration pathway, generating a stabilized silene over homolytic cleavage. By employing rigorous, self-validating protocols like LFP and selective chemical trapping, researchers can reliably harness this mechanism for the controlled generation of silicon-carbon double bonds, enabling precise functionalization in complex synthetic and drug-development workflows.

References

  • Leigh, W. J., Bradaric, C. J., & Sluggett, G. W. (1998). "A transient spectroscopic study of the photochemistry of vinyldisilanes." Journal of Organometallic Chemistry.[Link]

  • Sluggett, G. W., & Leigh, W. J. (2000). "Aryldisilane Photochemistry. The Role of Silyl Free Radicals in Silene Formation from Photolysis of Methylpentaphenyldisilane." Organometallics.[Link]

  • Postigo, A. (2014). "Photochemical Generation of Silicon-Centered Radicals and their Reactions." ResearchGate.[Link]

Protocols & Analytical Methods

Method

1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane in palladium-catalyzed cross-coupling

Application Note: Palladium-Catalyzed Cross-Coupling of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane Abstract This application note provides an in-depth technical guide for utilizing 1,1,1,2,2-pentamethyl-2-(1-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Abstract

This application note provides an in-depth technical guide for utilizing 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane as a highly reactive, masked vinyl organometallic reagent in Palladium-catalyzed cross-coupling reactions. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic rationale, optimized protocols, and analytical checkpoints required to synthesize 1,1-diarylethylenes with high fidelity.

Mechanistic Rationale & Expertise

The formation of carbon-carbon bonds via Palladium-catalyzed cross-coupling is a foundational technology in modern pharmaceutical synthesis [1]. While Suzuki (boron) and Stille (tin) couplings are ubiquitous, the Hiyama coupling—utilizing organosilanes—offers distinct advantages, including exceptional functional group tolerance, low toxicity, and the high bench-stability of silicon reagents [2].

However, traditional trimethylsilyl (TMS) derivatives often suffer from low reactivity during the transmetalation step, requiring harsh activation conditions. To overcome this, 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane employs a highly strategic structural feature: the pentamethyldisilyl group.

Causality of Disilane Activation: The Si–Si bond possesses a relatively low bond dissociation energy (~52 kcal/mol) compared to Si–C or Si–O bonds (up to 110 kcal/mol) [3]. When exposed to a fluoride source such as Tetrabutylammonium fluoride (TBAF) or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), the nucleophilic fluoride selectively attacks the less sterically hindered terminal trimethylsilyl (-SiMe₃) group. This triggers the cleavage of the Si–Si bond, forming a hypervalent, highly electron-rich silicate intermediate. This transient species drastically increases the nucleophilicity of the 1-phenylethenyl α -carbon, driving a rapid and thermodynamically favorable transmetalation to the electrophilic Pd(II) center.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, the cross-coupling of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane with 4-bromoanisole was optimized. The data below summarizes the critical variables required to suppress competitive protodesilylation (which yields styrene) and maximize the cross-coupled 1,1-diarylethylene product.

Catalyst System (5 mol%)Ligand (10 mol%)Activator (1.5 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(OAc)₂PPh₃TBAF (1M in THF)THF655545
Pd₂(dba)₃PPh₃TBAF (1M in THF)THF657062
Pd(OAc)₂XPhosTBAF (1M in THF)THF659288
Pd(OAc)₂ XPhos TASF (Solid) DMF 80 >99 94

Expert Insight: The shift from standard PPh₃ to the bulky, electron-rich biaryl phosphine XPhos is critical. XPhos accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the sterically congested 1,1-diarylethylene. Furthermore, utilizing solid TASF in DMF minimizes the introduction of adventitious water (often present in TBAF solutions), thereby completely suppressing the protodesilylation side-reaction.

Catalytic Workflow Visualization

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_1 Ar-Pd(II)-X L_n Oxidative Addition Complex Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)-R L_n Transmetalation Complex PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product 1,1-Diarylethylene (Cross-Coupled Product) PdII_2->Product Product Release Silane 1,1,1,2,2-pentamethyl-2- (1-phenylethenyl)disilane + TASF (Fluoride) Silane->PdII_1 Activated Silicate Si-Si Cleavage

Caption: Pd-catalyzed Hiyama cross-coupling cycle of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane.

Detailed Experimental Protocol

Methodology: Synthesis of 1-(4-methoxyphenyl)-1-phenylethylene This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity.

Materials & Reagents:

  • 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (1.2 equiv, 1.2 mmol)

  • 4-Bromoanisole (1.0 equiv, 1.0 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 0.05 mmol)

  • XPhos ligand (0.10 equiv, 0.10 mmol)

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate, TASF (1.5 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), 5.0 mL

Step-by-Step Procedure:

  • Catalyst Pre-Activation (Inert Atmosphere):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and XPhos (47.7 mg).

    • Evacuate and backfill the flask with Argon three times.

    • Add 2.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing the palladium salt with the highly active biaryl phosphine ligand allows for the in situ reduction and formation of the active, monomeric Pd(0)-XPhos complex. A visual color change from orange to pale yellow/brown validates this activation.

  • Substrate Introduction:

    • To the active catalyst solution, add 4-bromoanisole (187 mg, 125 µL). Stir for 5 minutes to initiate the oxidative addition step.

  • Silane Activation & Coupling:

    • In a separate inert vial, dissolve 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (281 mg) in 3.0 mL of anhydrous DMF.

    • Add solid TASF (413 mg) to the silane solution. Self-Validation: A slight exotherm may be observed as the fluoride cleaves the Si–Si bond, generating the active nucleophilic silicate.

    • Transfer this activated silane mixture dropwise into the Schlenk flask containing the Pd-aryl complex over 10 minutes.

    • Causality: Dropwise addition ensures that the concentration of the highly reactive silicate remains low relative to the Pd(II) intermediate, preventing homocoupling of the silane and preserving catalyst turnover.

  • Reaction Maturation:

    • Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath.

    • Monitor via GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is complete when the 4-bromoanisole peak disappears (typically 4–6 hours).

  • Workup & Isolation:

    • Cool the mixture to room temperature. Quench by adding 10 mL of deionized water.

    • Extract the aqueous layer with Diethyl Ether (3 × 15 mL).

    • Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF and fluoride salts.

    • Dry over anhydrous MgSO₄, filter through a short pad of Celite (to remove Palladium black), and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (100% Hexanes to 98:2 Hexanes:EtOAc) to afford the pure 1,1-diarylethylene.

Trustworthiness & Analytical Controls

  • GC-MS Tracking: The starting disilane has a distinct isotopic pattern and mass (m/z ~234). Successful transmetalation is confirmed by the complete disappearance of this mass and the emergence of the product mass (m/z 210 for 1-(4-methoxyphenyl)-1-phenylethylene).

  • Moisture Control & Side Reactions: If the isolated yield is unexpectedly low and GC-MS shows a prominent peak at m/z 104, this indicates the formation of styrene. This is a direct consequence of protodesilylation caused by adventitious water reacting with the activated silicate. To correct this, ensure strict anhydrous conditions, flame-dry glassware, and verify the integrity of the TASF reagent.

References

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: NobelPrize.org URL: [Link]

  • Title: Advanced Nitroso Aldol Reaction: Metal-Free Cross-Coupling of Anilines with Silyl Enol Ethers en Route to α-Amino Ketones Source: Organic Letters - ACS Publications URL: [Link]

Application

Application Note &amp; Protocols: Photolytic Cleavage of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Abstract This document provides a detailed technical guide on the proposed photolytic cleavage methods for the novel substrate, 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane. While specific literature on this exact m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the proposed photolytic cleavage methods for the novel substrate, 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane. While specific literature on this exact molecule is not yet established, this guide synthesizes foundational principles from the photochemistry of organodisilanes and vinylsilanes to propose robust experimental protocols. The primary focus is on the homolytic cleavage of the silicon-silicon bond to generate silyl radicals, which are highly valuable reactive intermediates in organic synthesis. This note details two primary protocols: direct photolysis and acetone-sensitized photolysis, outlining the underlying mechanisms, experimental setup, and analytical monitoring techniques. The content is intended for researchers in organic chemistry, materials science, and drug development who are exploring novel synthetic methodologies involving silicon-based radical chemistry.

Introduction: The Promise of Silyl Radicals

The silicon-silicon (Si-Si) bond represents a unique chromophore that, upon absorption of ultraviolet (UV) light, can undergo homolytic cleavage to generate two silyl radical intermediates. These highly reactive species are powerful tools in synthetic chemistry, enabling a range of transformations such as hydrosilylation of alkenes and alkynes, radical cyclizations, and polymerization initiation.

The substrate of interest, 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane, incorporates both a photolabile Si-Si bond and a reactive 1-phenylethenyl (α-styryl) group. This unique structure suggests that its photolysis could unlock novel synthetic pathways. The primary photochemical event is anticipated to be the cleavage of the Si-Si bond, yielding a trimethylsilyl radical and a dimethyl(1-phenylethenyl)silyl radical (Scheme 1).

Scheme 1: Proposed Primary Photolytic Cleavage Pathway

The efficiency and outcome of this cleavage can be influenced by several factors, including the wavelength of irradiation, the choice of solvent, and the use of photosensitizers. This guide provides detailed protocols for exploring these variables to achieve controlled generation of the desired silyl radicals.

Mechanistic Considerations & Rationale

Direct Photolysis

Polysilanes are known to absorb in the UV region, with λmax typically occurring below 250 nm. Direct irradiation with a low-pressure mercury lamp (emitting primarily at 254 nm) provides sufficient energy to promote an electron to a σ* antibonding orbital of the Si-Si bond, leading to its dissociation.

The primary challenge in direct photolysis is the potential for competing photoreactions involving the 1-phenylethenyl moiety. While the Si-Si bond is the more likely site of initial cleavage, high-energy UV light could also induce polymerization or other reactions of the styrenic double bond. Therefore, careful monitoring of the reaction progress and product distribution is essential.

Triplet Sensitization

An alternative approach is to use a photosensitizer, such as acetone, which can be excited to its triplet state and then transfer that energy to the disilane. Acetone exhibits a broad n→π* absorption band around 280 nm, allowing for the use of longer, less destructive wavelengths (e.g., from a medium-pressure mercury lamp with a Pyrex filter, which cuts off light below ~300 nm).

The key advantage of this method is selectivity. By using wavelengths that excite the sensitizer but not the substrate directly, energy can be selectively transferred to the Si-Si bond, minimizing side reactions associated with the vinyl group. The triplet energy of acetone is sufficiently high to induce cleavage of the Si-Si bond in many disilanes.

Experimental Protocols

Safety Precaution: All photochemical reactions should be conducted in a well-ventilated fume hood. UV radiation is harmful; ensure the photoreactor is properly shielded to prevent exposure. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) as silyl radicals and some organosilicon compounds are sensitive to oxygen and moisture.

Protocol 1: Direct Photolysis at 254 nm

This protocol aims to achieve direct homolytic cleavage of the Si-Si bond using high-energy UV light.

Workflow Diagram: Direct Photolysis

cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Analysis prep1 Dissolve disilane (1 eq) in anhydrous cyclohexane prep2 Transfer to quartz photoreactor tube prep1->prep2 prep3 Degas solution via 3x Freeze-Pump-Thaw cycles prep2->prep3 react1 Place tube in reactor with 254 nm lamp prep3->react1 react2 Irradiate at room temp. with stirring react1->react2 react3 Monitor via GC-MS (aliquots every 30 min) react2->react3 work1 Concentrate crude mixture in vacuo react3->work1 Upon consumption of starting material work2 Purify via column chromatography (silica gel) work1->work2 work3 Characterize products (NMR, MS, IR) work2->work3

Caption: Workflow for direct photolysis of the disilane.

Materials & Reagents:

  • 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

  • Anhydrous cyclohexane (or other inert, UV-transparent solvent like hexane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Equipment:

  • Quartz photoreactor tube with a septum-sealed sidearm

  • Immersion well photoreactor equipped with a low-pressure mercury lamp (254 nm)

  • Magnetic stirrer

  • Schlenk line for inert atmosphere techniques

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, prepare a 0.05 M solution of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane in anhydrous cyclohexane.

  • Degassing: Transfer the solution to the quartz photoreactor tube. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Irradiation: Place the sealed quartz tube into the photoreactor. Ensure the lamp is cooled (typically by circulating water). Begin stirring and turn on the 254 nm lamp.

  • Monitoring: At regular intervals (e.g., every 30 minutes), briefly turn off the lamp, withdraw a small aliquot via a syringe, and analyze by GC-MS to monitor the consumption of starting material and the appearance of products.

  • Workup: Once the reaction is complete (as determined by GC-MS), turn off the lamp. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification & Characterization: Purify the resulting crude oil by column chromatography on silica gel. Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to identify the cleaved fragments and any potential rearrangement products.

Protocol 2: Acetone-Sensitized Photolysis (>300 nm)

This protocol uses acetone as a triplet sensitizer to achieve more selective cleavage of the Si-Si bond.

Workflow Diagram: Sensitized Photolysis

cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Analysis prep1 Dissolve disilane (1 eq) in anhydrous acetone prep2 Transfer to Pyrex photoreactor tube prep1->prep2 prep3 Degas solution via Argon bubbling (30 min) prep2->prep3 react1 Place tube in reactor with medium-pressure Hg lamp prep3->react1 react2 Irradiate at room temp. with stirring react1->react2 react3 Monitor via GC-MS (aliquots every hour) react2->react3 work1 Concentrate crude mixture in vacuo react3->work1 Upon consumption of starting material work2 Purify via column chromatography (silica gel) work1->work2 work3 Characterize products (NMR, MS, IR) work2->work3

Caption: Workflow for acetone-sensitized photolysis.

Materials & Reagents:

  • 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

  • Anhydrous acetone (reagent grade, spectroscopic grade preferred)

  • Deuterated chloroform (CDCl₃)

  • Silica gel

Equipment:

  • Pyrex photoreactor tube (Pyrex acts as a filter, cutting off <300 nm)

  • Immersion well photoreactor equipped with a medium-pressure mercury lamp

  • Magnetic stirrer

  • Schlenk line or source of Argon/Nitrogen

  • Rotary evaporator

  • GC-MS and NMR instruments

Procedure:

  • Preparation: Prepare a 0.05 M solution of the disilane in anhydrous acetone. Acetone serves as both the solvent and the photosensitizer.

  • Degassing: Transfer the solution to the Pyrex photoreactor tube. Degas thoroughly by bubbling dry Argon through the solution for at least 30 minutes. Oxygen is an efficient quencher of triplet states and must be removed.

  • Irradiation: Place the sealed Pyrex tube in the photoreactor with the medium-pressure mercury lamp. The Pyrex will filter out the high-energy UV radiation, ensuring only the acetone is significantly excited.

  • Monitoring: Monitor the reaction progress by GC-MS as described in Protocol 1. Sensitized reactions may be slower, so hourly sampling may be appropriate.

  • Workup: Once the reaction is complete, remove the acetone using a rotary evaporator. Note: The high volatility of acetone makes this straightforward.

  • Purification & Characterization: Purify the residue via column chromatography and characterize the isolated products by NMR and MS.

Expected Outcomes & Data Interpretation

The success of the photolytic cleavage will be determined by the identification of products derived from the generated silyl radicals.

Table 1: Summary of Experimental Conditions and Expected Primary Products

ParameterProtocol 1: Direct PhotolysisProtocol 2: Sensitized Photolysis
Light Source Low-pressure Hg LampMedium-pressure Hg Lamp
Wavelength 254 nm>300 nm (with Pyrex filter)
Vessel QuartzPyrex
Solvent CyclohexaneAcetone
Key Intermediate A Trimethylsilyl radical (•SiMe₃)Trimethylsilyl radical (•SiMe₃)
Key Intermediate B Dimethyl(1-phenylethenyl)silyl radicalDimethyl(1-phenylethenyl)silyl radical
Potential Byproducts Vinyl group polymerization productsFewer side reactions expected

Interpreting Analytical Data:

  • GC-MS: Look for the disappearance of the parent mass peak and the appearance of new peaks. The mass spectra of these new peaks may correspond to radical recombination products (e.g., 1,1,1,2,2,3,3-heptamethyl-3-(1-phenylethenyl)trisilane) or products from radicals reacting with the solvent.

  • ¹H NMR: The disappearance of the characteristic Si-Me singlets of the starting material will be a key indicator. New signals in the aliphatic and aromatic regions will correspond to the new products formed. For example, if the trimethylsilyl radical abstracts a hydrogen atom from the solvent, you would expect to see a new singlet for trimethylsilane (Me₃SiH) around 0.1 ppm.

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls or is slow, ensure the solvent is of high purity and thoroughly degassed. Increase the irradiation time or move the reactor closer to the lamp if the setup allows. For the sensitized reaction, ensure the acetone concentration is high (i.e., it is the solvent).

  • Complex Product Mixture: A complex mixture, particularly in direct photolysis, suggests side reactions. Switch to the sensitized protocol (Protocol 2) to improve selectivity. Alternatively, lower the concentration of the starting material to disfavor bimolecular side reactions.

  • Polymerization: If insoluble material forms, this is likely due to polymerization of the vinyl group. Reduce the light intensity, lower the concentration, or add a radical inhibitor that selectively scavenges carbon-centered radicals but not silyl radicals (this is advanced and substrate-dependent).

Conclusion

The photolytic cleavage of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane offers a promising route to valuable silyl radical intermediates. By selecting between direct and sensitized irradiation protocols, researchers can control the reaction conditions to favor the desired Si-Si bond scission while minimizing potential side reactions. The protocols outlined in this guide provide a robust starting point for exploring the rich photochemistry of this novel substrate. Careful execution and diligent analytical monitoring will be key to successfully harnessing the synthetic potential of the resulting radical species.

References

  • Steinmetz, M. G. (1995). Organic Photochemistry: Photochemistry of Organosilicon Compounds. Chemical Reviews, 95(5), 1527–1588. [Link]

  • Gusbeth, P., & Vancik, H. (2005). Matrix-isolation of Dimethylsilylene and Silylenes from Photolysis of Substituted Phenyl- and Vinyl-trisilanes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2437-2442. [Link]

  • Mizuno, K., & Yoshioka, K. (1999). Silyl-radical-induced cyclization of 1,6-dienes and 1,7-dienes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-13. [Link]

Method

Application Note: Advanced Protocols for the Isolation and Purification of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Introduction & Mechanistic Grounding The synthesis of complex organosilicon compounds, such as 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (the α -styryl isomer), is critical for developing advanced silicon-based p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The synthesis of complex organosilicon compounds, such as 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (the α -styryl isomer), is critical for developing advanced silicon-based polymers, cross-coupling reagents, and organic materials. Typically, this compound is synthesized via the transition-metal catalyzed (e.g., Pd or Pt) hydrosilylation of phenylacetylene with pentamethyldisilane, or through the bis-silylation of alkynes[1].

The fundamental challenge in isolating the target α -isomer lies in the reaction mechanism. The catalytic cycle involves the oxidative addition of the disilane or hydrosilane to the metal center, followed by insertion of the alkyne[1]. This pathway inevitably generates a complex mixture of regioisomers and stereoisomers—specifically the Markovnikov addition product (the target α -isomer) and anti-Markovnikov products ( β -trans and β -cis isomers)[2]. Furthermore, side reactions involving silyl radicals or cations often produce siloxane byproducts and unreacted starting materials[3].

Because the α and β isomers possess nearly identical molecular weights, boiling points, and polarities, standard silica gel chromatography is insufficient for baseline resolution. This application note details a field-proven, self-validating workflow utilizing vacuum fractional distillation followed by argentation (silver-ion) chromatography to achieve >99% purity of the target disilane.

ReactionPathway SM Phenylacetylene + Pentamethyldisilane Cat Transition Metal Catalyst (Pd/Pt) SM->Cat Oxidative Addition Alpha α-Isomer (Target) 1-phenylethenyl Cat->Alpha Markovnikov Insertion Beta β-Isomers (Byproducts) trans/cis-styryl Cat->Beta Anti-Markovnikov Insertion

Hydrosilylation reaction pathways generating the target α-isomer and β-isomer byproducts.

Physicochemical Profiling of the Reaction Mixture

To design a self-validating isolation system, one must first map the physicochemical properties of the crude mixture. The causality behind our two-dimensional separation strategy (distillation followed by affinity chromatography) is rooted in the data below. Distillation removes the low-boiling components, preventing them from overloading the chromatographic column, while argentation chromatography exploits the steric differences around the alkene to separate the isomers.

Table 1: Physicochemical Profile of Crude Mixture Components
ComponentRoleMolecular Weight ( g/mol )Est. Boiling Point (at 5 mmHg) Rf​ Value (Hexanes on 10% AgNO3​ -Silica)
Phenylacetylene Unreacted Substrate102.14~40 °C0.85
Pentamethyldisilane Unreacted Reagent132.36~30 °C0.90
Hexamethyldisiloxane Degradation Byproduct162.38<30 °C0.95
1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane Target ( α -isomer) 234.49 105 °C 0.65
trans-1-phenyl-2-(pentamethyldisilanyl)ethene Regioisomer ( β -isomer)234.49115 °C0.30

Note: On standard silica, both the α and β isomers exhibit an Rf​ of ~0.80 in hexanes, making them indistinguishable.

Isolation Workflow & Self-Validating Protocols

IsolationWorkflow Mix Crude Reaction Mixture Quench Protocol A: Aqueous Quench (Removes metal salts) Mix->Quench Distill Protocol B: Vacuum Distillation (Removes volatiles < 80°C) Quench->Distill Organic Layer Chroma Protocol C: Argentation Chromatography (10% AgNO3/Silica Gel) Distill->Chroma Distillation Bottoms (100-120°C) Pure Pure 1,1,1,2,2-pentamethyl- 2-(1-phenylethenyl)disilane Chroma->Pure Elutes First (Steric hindrance) Waste β-Isomers & Siloxanes (Discard) Chroma->Waste Retained (Strong Ag+ binding)

Isolation workflow utilizing vacuum distillation and argentation chromatography.

Protocol A: Reaction Quenching and Primary Extraction

Causality: Active transition metal catalysts can trigger isomerization or degradation of the vinylsilane upon exposure to oxygen. A mild aqueous quench neutralizes the catalyst without hydrolyzing the sensitive Si-Si bond.

  • Cooling: Transfer the reaction flask to an ice bath and cool to 0 °C.

  • Quenching: Slowly add saturated aqueous NH4​Cl (1 mL per mmol of substrate). Do not use strong acids or bases, as they will cleave the pentamethyldisilanyl group.

  • Extraction: Dilute the mixture with diethyl ether (3 volumes). Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Remove the ether via rotary evaporation (water bath < 30 °C).

  • Self-Validation Step: Take a 10 µL aliquot of the crude oil, dilute in GC-grade hexane, and run a rapid GC-MS to establish the baseline ratio of α to β isomers before purification.

Protocol B: Vacuum Fractional Distillation

Causality: Chromatographic separation of the isomers is highly sensitive to column overloading. Removing unreacted phenylacetylene and low-boiling siloxanes (generated via silyl radical pathways[3]) ensures the subsequent argentation column operates at maximum theoretical plates.

  • Setup: Transfer the crude oil to a micro-distillation apparatus equipped with a 10 cm Vigreux column to provide adequate theoretical plates.

  • Vacuum Application: Apply a high vacuum (1–5 mmHg). Slowly heat the oil bath.

  • Forecut Removal: Collect the forecut distilling below 60 °C. This contains unreacted phenylacetylene and volatile siloxanes.

  • Main Fraction Collection: Increase the bath temperature and collect the fraction distilling between 100 °C and 120 °C. This fraction contains the enriched mixture of α and β disilane isomers.

  • Self-Validation Step: Analyze the main fraction via TLC on standard silica (100% hexanes). You should observe a single, dense spot (confirming removal of polar impurities), even though GC-MS will still show a mixture of isomers.

Protocol C: Argentation Column Chromatography ( AgNO3​ -Silica)

Causality: Silver ions ( Ag+ ) form π -complexes with carbon-carbon double bonds. The target α -isomer features a double bond that is highly sterically hindered by the geminal phenyl and bulky pentamethyldisilanyl groups. The β -isomer's double bond is much more accessible. Consequently, the β -isomer binds strongly to the stationary phase, while the target α -isomer elutes rapidly.

  • Stationary Phase Preparation: Dissolve 10 g of AgNO3​ in 50 mL of acetonitrile. Add 90 g of high-purity silica gel (230-400 mesh) and mix until a homogeneous slurry forms. Evaporate the solvent in a rotary evaporator in the dark until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with the AgNO3​ -silica gel using 100% hexanes. Wrap the column in aluminum foil to prevent light-induced reduction of silver ions.

  • Loading: Load the main distillation fraction onto the column head using a minimal amount of hexanes.

  • Elution: Elute with 100% hexanes, collecting 10 mL fractions.

  • Self-Validation Step: Spot the fractions on AgNO3​ -impregnated TLC plates. The target α -isomer will elute first ( Rf​ ~ 0.65). The β -isomer will elute significantly later ( Rf​ ~ 0.30).

  • Recovery: Pool the fractions containing the pure α -isomer, concentrate under reduced pressure, and store the isolated liquid under an argon atmosphere at -20 °C.

Quantitative Validation Metrics

To ensure the integrity of the isolated 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane, verify the final product against the following spectroscopic benchmarks. The absence of the β -isomer's distinct trans-alkene coupling constants in the 1H NMR spectrum is the definitive proof of successful isolation.

Table 2: Spectroscopic Validation Metrics
Analytical MethodTarget ( α -isomer)Byproduct ( β -trans-isomer)
1H NMR (Vinyl region) Two doublets at δ ~5.5 and 5.8 ppm (Geminal coupling, J ~ 2.0 Hz)Two doublets at δ ~6.8 and 7.2 ppm (Trans coupling, J ~ 19.0 Hz)
29Si NMR Two distinct signals at δ ~ -15.0 and -20.0 ppmTwo distinct signals shifted downfield relative to the α -isomer
GC-MS (m/z) 234 ( M+ ), 219 ( M−CH3​ )^+, 131 ( Si2​Me5​ )^+234 ( M+ ), 219 ( M−CH3​ )^+, 131 ( Si2​Me5​ )^+

References

  • A DFT Computational Study of the Bis-Silylation Reaction of Acetylene Catalyzed by Palladium Complexes Journal of the American Chemical Society - ACS Publications URL:[Link][1]

  • Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation Molecules (MDPI) URL:[Link][2]

  • Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

Sources

Application

catalytic hydrosilylation reactions using pentamethyldisilane derivatives

Application Note: Catalytic Hydrosilylation Workflows Using Pentamethyldisilane Derivatives Overview and Mechanistic Rationale Organosilicon compounds are pivotal in modern drug development and materials science, acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrosilylation Workflows Using Pentamethyldisilane Derivatives

Overview and Mechanistic Rationale

Organosilicon compounds are pivotal in modern drug development and materials science, acting as bioisosteres, robust protecting groups, and versatile cross-coupling partners. The catalytic hydrosilylation of unsaturated carbon-carbon bonds remains the most atom-economical method to synthesize these moieties. Specifically, pentamethyldisilane ( HSiMe2​SiMe3​ ) and its siloxane analog, pentamethyldisiloxane (PMDS, HSiMe2​OSiMe3​ ), are highly valued for installing sterically demanding and functionally versatile silyl groups.

Historically, precious metals (Pt, Rh) dominated these reactions. However, recent breakthroughs have established highly efficient protocols utilizing earth-abundant transition metals (e.g., Fe, Pd) and metal-free Lewis acids (e.g., AlCl3​ )[1][2].

Causality in Catalyst Selection:

  • Lewis Acid Catalysis ( AlCl3​ ): Enables the rare trans-hydrosilylation of alkynes with pentamethyldisilane to yield β -(Z)-vinylsilanes. The AlCl3​ activates the alkyne to form a zwitterionic intermediate, followed by outer-sphere hydride delivery from the silane. Maintaining cryogenic temperatures (0 to -42 °C) is critical; elevated temperatures induce Si–Si bond scission, leading to 1,1,2-trisilyl side products[1].

  • Iron Catalysis: For alkene hydrosilylation using PMDS, iron complexes (e.g., (MPDE)2​Fe with isocyanide ligands) suppress unwanted dehydrogenative silylation. The isocyanide ligand fine-tunes the steric environment of the iron center, favoring the Markovnikov addition product without degrading the sensitive Si–O–Si linkage[2].

Mechanistic Pathway

Below is the logical progression of the metal-free AlCl3​ -catalyzed trans-hydrosilylation pathway, demonstrating the outer-sphere attack mechanism that governs the stereochemical outcome.

G A Alkyne + AlCl3 (Lewis Acid Activation) B Zwitterionic Intermediate (Vinyl Carbocation) A->B Electrophilic Attack C Pentamethyldisilane (HSiMe2SiMe3) B->C Silane Coordination D Outer-Sphere Hydride Transfer C->D Anti-1,2-Addition E β-(Z)-Vinylsilane + AlCl3 Regeneration D->E Catalyst Release

Proposed mechanism for AlCl3-catalyzed trans-hydrosilylation of alkynes.

Quantitative Data & Optimization

The following table summarizes optimized parameters for achieving high regioselectivity and yield when using pentamethyldisilane derivatives across different catalytic systems[1][2][3].

Catalytic SystemSubstrate ClassSilane DerivativeTemp (°C)Yield (%)Regioselectivity
AlCl3​ (20 mol%)Terminal AlkynesPentamethyldisilane-42 to 085–90>95% β -(Z)
(MPDE)2​Fe
  • Ligand
Styrene DerivativesPentamethyldisiloxane5090–96Markovnikov
(AllPdCl)2​ /R-MOPNorbornadiene-2,5Pentamethyldisiloxane7580–99100% exo

Experimental Protocols

Protocol A: Metal-Free Trans-Hydrosilylation of Alkynes

Objective: Synthesize β -(Z)-vinylsilanes using pentamethyldisilane. Self-Validating Logic: This protocol relies on the strict exclusion of moisture to prevent the hydrolysis of AlCl3​ into HCl, which would cause immediate protodesilylation of the vinylsilane product. Temperature control acts as the primary self-validating checkpoint; if the reaction exceeds 0 °C, GC-MS will immediately show Si–Si cleavage byproducts, validating the absolute necessity for cryogenic control[1].

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, weigh anhydrous AlCl3​ (0.2 mmol, 20 mol%) into a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Transfer the flask to a fume hood, connect to a Schlenk line, and add anhydrous toluene (2.0 mL) followed by the alkyne substrate (1.0 mmol).

  • Thermal Equilibration: Submerge the flask in an acetonitrile/dry ice bath and allow the mixture to equilibrate to -42 °C for 10 minutes.

  • Silane Addition: Add pentamethyldisilane (1.0 mmol, 1.0 equiv) dropwise over 10 minutes using a gas-tight syringe. Causality: Dropwise addition controls the localized exothermic reaction, preventing thermal spikes that lead to alkyne oligomerization.

  • Reaction Monitoring: Stir the mixture between -42 °C and 0 °C for 2–4 hours. Monitor the disappearance of the alkyne via TLC (hexane eluent) or GC-MS.

  • Quenching: Once complete, quench the reaction at 0 °C by adding cold saturated aqueous NaHCO3​ (2 mL). Causality: The mild base rapidly neutralizes the Lewis acid without cleaving the newly formed Si–C bond.

  • Purification: Extract the aqueous layer with diethyl ether (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Iron-Catalyzed Hydrosilylation of Styrenes

Objective: Selective Markovnikov hydrosilylation using pentamethyldisiloxane (PMDS).

Step-by-Step Methodology:

  • Catalyst Activation: In a 4 mL glass vial under an argon atmosphere, combine (MPDE)2​Fe (1.9 mg, 0.01 mmol, 1 mol%) and 1-isocyanoadamantane (3.2 mg, 0.02 mmol). Causality: The isocyanide ligand is strictly required to tune the electron density of the Fe center, preventing the competing dehydrogenative silylation pathway that typically plagues base-metal catalysts[2].

  • Reactant Addition: Inject the styrene derivative (1.0 mmol) and PMDS (1.3 mmol, 1.3 equiv) into the vial.

  • Heating: Seal the vial with a PTFE-lined cap and heat in an oil bath at 50 °C for 12 hours. Causality: 50 °C provides the optimal kinetic energy for the catalytic cycle while preserving the integrity of the Si–O–Si bond in PMDS.

  • Workup & Analysis: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite (eluting with ethyl acetate) to remove precipitated iron species. Concentrate the filtrate and isolate the product via Kugelrohr distillation (14 Pa, 80–85 °C).

W S1 Inert Atmosphere Preparation S2 Strict Thermal Control S1->S2 S3 Controlled Silane Addition S2->S3 S4 Mild Base Quenching S3->S4 S5 Chromatography / Distillation S4->S5

Standardized experimental workflow for catalytic hydrosilylation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Welcome to the Technical Support Center for advanced organosilicon synthesis. The synthesis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (also known as α -styrylpentamethyldisilane) presents unique regiochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organosilicon synthesis. The synthesis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (also known as α -styrylpentamethyldisilane) presents unique regiochemical and stability challenges[1]. While standard hydrosilylation of phenylacetylene with pentamethyldisilane typically yields the β -(Z) or β -(E) isomers[2], accessing the sterically hindered α -regioisomer requires a targeted organolithium approach.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome yield-limiting issues such as Si-Si bond cleavage and intermediate polymerization.

Part 1: Reaction Workflow & Mechanistic Pathways

To successfully synthesize the target disilane, it is critical to understand the primary synthetic pathway and the competing side reactions that degrade yield.

G A 1-Bromo-1-phenylethylene B t-BuLi (2.05 eq) THF, -78 °C A->B C 1-Phenylethenyllithium (Intermediate) B->C D Chloropentamethyldisilane (-78 °C to RT) C->D G Side Reaction: Wurtz Coupling C->G Excess Temp / Insufficient t-BuLi E 1,1,1,2,2-Pentamethyl-2- (1-phenylethenyl)disilane (Target Product) D->E Optimal Conditions F Side Reaction: Si-Si Cleavage D->F T > -40 °C during quench

Workflow and competing side reactions for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane.

Part 2: Troubleshooting Guide & FAQs

Q1: My final yield is below 20%, and GC-MS shows a massive peak corresponding to pentamethyldisiloxane. What went wrong? A: This is a classic symptom of moisture contamination. The electrophile, chloropentamethyldisilane, is highly sensitive to hydrolysis[3]. Even trace amounts of water in your solvent (THF) or argon line will rapidly convert the chlorodisilane into pentamethyldisilanol, which subsequently condenses to form the siloxane byproduct. Actionable Fix: Ensure your THF is freshly distilled over sodium/benzophenone. Flame-dry all glassware under high vacuum, and titrate your t-BuLi immediately before use to ensure accurate stoichiometry.

Q2: Instead of the target disilane, I am isolating a significant amount of trimethylsilyl-styrene and dimethylsilyl-styrene. Why is the disilane fragment breaking? A: You are observing Si-Si bond cleavage. The Si-Si bond in chloropentamethyldisilane is susceptible to nucleophilic attack by strong organolithium reagents if the kinetic barrier for Si-Cl attack is bypassed. This typically occurs when the reaction temperature rises above -40 °C during the addition of the chlorodisilane. Actionable Fix: Maintain the reaction flask strictly at -78 °C (using a dry ice/acetone bath) during the dropwise addition of the chlorodisilane. Allow the mixture to stir at -78 °C for at least 1 hour before slowly warming it to room temperature.

Q3: I am getting a thick, viscous byproduct and my GC shows 1,4-diphenyl-1,3-butadiene derivatives. How do I prevent this? A: This indicates either Wurtz-type coupling or anionic polymerization of the styryl intermediate. When generating 1-phenylethenyllithium from 1-bromo-1-phenylethylene, you must use exactly 2.0 to 2.1 equivalents of t-BuLi. The first equivalent performs the halogen-metal exchange, generating t-BuBr. If the second equivalent of t-BuLi is not present to immediately consume the t-BuBr (forming isobutane and isobutylene via elimination), the newly formed 1-phenylethenyllithium will react with the t-BuBr or unreacted starting material, leading to coupling and polymerization.

Part 3: Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates visual and thermal checkpoints to validate the success of each intermediate step, ensuring high scientific integrity.

Reagents:

  • 1-Bromo-1-phenylethylene: 10.0 mmol (1.83 g)

  • t-Butyllithium (1.7 M in pentane): 20.5 mmol (12.1 mL)

  • Chloropentamethyldisilane: 11.0 mmol (1.83 g)[3]

  • Anhydrous THF: 50 mL

Procedure:

  • Preparation of the Organolithium Intermediate:

    • Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with high-purity Argon (repeat 3x).

    • Add 50 mL of anhydrous THF and 10.0 mmol of 1-bromo-1-phenylethylene.

    • Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

    • Critical Step: Slowly add 12.1 mL of t-BuLi (1.7 M) dropwise via syringe down the cold side of the flask over 20 minutes.

    • Validation Checkpoint: The solution should transition to a deep red/orange color, indicative of the stable 1-phenylethenyllithium species. Stir at -78 °C for 45 minutes.

  • Silylation (Quenching):

    • In a separate flame-dried vial, dilute 11.0 mmol of chloropentamethyldisilane in 5 mL of anhydrous THF.

    • Add the chlorodisilane solution dropwise to the organolithium mixture at -78 °C over 15 minutes.

    • Validation Checkpoint: The deep red color should gradually fade to a pale yellow or clear solution, indicating successful consumption of the carbanion.

    • Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup and Purification:

    • Quench the reaction with 10 mL of saturated aqueous NH 4​ Cl.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

    • Purify the crude oil via silica gel flash chromatography (eluent: 100% hexanes) to yield 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane as a colorless oil.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the protocol choices outlined above.

Temperature Profile (Quench)t-BuLi EquivalentsSolventObserved YieldPrimary Impurity / Failure Mode
-78 °C RT 2.05 THF 85% None (Clean product)
0 °C RT2.05THF32%Trimethylsilyl-styrene (Si-Si Cleavage)
-78 °C RT1.05THF15%1,4-Diphenyl-1,3-butadiene (Wurtz Coupling)
-78 °C RT2.05Diethyl Ether60%Unreacted starting material
-78 °C RT2.05THF (Wet)<5%Pentamethyldisiloxane (Hydrolysis)

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Welcome to the official technical support and troubleshooting hub for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (CAS No. 61244-94-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting hub for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (CAS No. 61244-94-8). This compound is a highly specialized organodisilane featuring a reactive Si–Si bond and a polymerizable styrene-derivative moiety. Because of its dual-reactive nature, it is highly susceptible to oxidative cleavage, hydrolysis, and radical polymerization.

This guide is designed for researchers and drug development professionals to ensure the structural integrity of this reagent during storage, transfer, and complex catalytic workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my disilane batch turn into a viscous oil or gel over time? A: This physical change is the result of two competing degradation pathways: oxidation of the Si–Si bond and polymerization of the alkene moiety. The Si–Si bond is kinetically vulnerable to fast oxidation and insertion by molecular oxygen, which forms siloxanes (Si–O–Si)[1]. Simultaneously, the 1-phenylethenyl group can undergo spontaneous radical polymerization if exposed to UV light or ambient heat.

Q2: Can I use standard nitrogen for my Schlenk line, or must I use Argon? A: While nitrogen is sufficient for basic, less-sensitive silanization reagents, Argon is strictly required for handling reactive disilanes. Argon is denser than air and provides a robust, heavy protective blanket over the liquid surface during vessel transfers, significantly reducing the risk of oxygen ingress[2].

Q3: How can I spectroscopically verify the integrity of my batch before an experiment? A: You should employ a combination of ¹H NMR and ²⁹Si NMR. In ¹H NMR, monitor the vinyl protons of the 1-phenylethenyl group (typically around 5.3–5.8 ppm). Broadening or disappearance of these peaks indicates polymerization. For oxidation, look for the appearance of siloxane or silanol signals in ²⁹Si NMR, or check FT-IR for an O–H stretch (~3400 cm⁻¹) and an Si–O–Si stretch (~1050 cm⁻¹).

Troubleshooting Guide

Issue 1: Low Yield in Palladium-Catalyzed Disilylation
  • Cause: Oxidative degradation of the disilane prior to its oxidative addition to the Pd(0) catalyst. The desired insertion of Pd(II) into the Si–Si bond competes directly with oxygen insertion[3]. If oxygen is present, the catalyst is poisoned, and the silane is consumed to form siloxanes.

  • Solution: Rigorously degas all solvents using the Freeze-Pump-Thaw method (see Protocol 2) and ensure the reaction is assembled in a glovebox or via strict Schlenk techniques using Argon[4].

Issue 2: Unwanted Siloxane Byproducts Detected in GC-MS
  • Cause: Moisture or oxygen ingress during storage or transfer. Ground-glass joints may have micro-leaks, or rubber septa may have degraded.

  • Solution: Replace penetrable rubber septa frequently, as repeated puncturing compromises their seal[5]. Store the compound in a sealed glass ampoule with a Teflon tap at -20 °C.

Quantitative Data: Degradation Markers & Storage

Table 1: Summary of optimal conditions and analytical markers for degradation.

ParameterOptimal ConditionDegradation MarkerAnalytical Method
Storage Temperature -20 °CFormation of oligomers/gelationGC-MS / SEC
Atmosphere Argon (O₂ < 1 ppm)Si–O–Si peak (~1050 cm⁻¹)FT-IR
Light Exposure Dark (Amber vial)Loss of vinyl protons¹H NMR (5.3–5.8 ppm)
Solvent Environment Anhydrous, DegassedSi–OH peak (~3400 cm⁻¹)FT-IR / ¹H NMR

Mechanistic & Workflow Visualizations

degradation_pathway Disilane 1,1,1,2,2-pentamethyl-2- (1-phenylethenyl)disilane Oxygen O2 / Moisture (Oxidation) Disilane->Oxygen Exposure Light UV Light / Heat (Radical Initiation) Disilane->Light Exposure Siloxane Siloxane Formation (Si-O-Si Cleavage) Oxygen->Siloxane Si-Si Insertion Silanol Silanol Formation (Si-OH) Oxygen->Silanol Hydrolysis Light->Siloxane Homolytic Cleavage Polymer Alkene Polymerization (Styrene Moiety) Light->Polymer Radical Cascade

Caption: Mechanistic degradation pathways of the disilane via oxidation and radical initiation.

workflow Start Start: Disilane Ampoule Prep Oven-Dry Glassware (150°C, >12h) Start->Prep Schlenk Schlenk Line Setup (Vacuum/Argon Manifold) Prep->Schlenk Purge Purge-and-Refill Cycle (x3 Minimum) Schlenk->Purge Transfer Cannula/Syringe Transfer Under Positive Argon Purge->Transfer Store Store at -20°C Dark, Sealed Transfer->Store

Caption: Step-by-step air-free experimental workflow for handling sensitive organodisilanes.

Experimental Protocols

Protocol 1: Schlenk Line Purge-and-Refill (Self-Validating System)

Causality: Glassware inherently adsorbs a microscopic layer of water. Heating under vacuum drives off this moisture, while backfilling with Argon displaces residual oxygen[6].

  • Inspect Glassware: Ensure all Schlenk flasks are free of star cracks.

  • Oven Drying: Pre-dry glassware at 150 °C for at least 12 hours[6].

  • Hot Assembly: Assemble the glassware hot, apply high-vacuum hydrocarbon grease to ground-glass joints, and connect to the Schlenk line[5].

  • Purge-and-Refill Cycles:

    • Open the flask to the vacuum manifold (10⁻³ Torr) for 5 minutes.

    • Slowly backfill with Argon.

    • Repeat this cycle a minimum of three times[6].

  • System Validation: The system is validated if the vacuum gauge returns to its baseline (<10⁻³ Torr) rapidly during the final cycle, indicating the absence of micro-leaks.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

Causality: Dissolved oxygen in solvents will rapidly oxidize the Si–Si bond upon dissolution. This method removes dissolved gases by exploiting their vapor pressure differences at 77 K.

  • Fill a Schlenk flask to no more than 50% capacity with the required anhydrous solvent.

  • Freeze the solvent completely by submerging the flask in liquid nitrogen (77 K).

  • Open the flask to high vacuum for 2–3 minutes to evacuate headspace gases.

  • Close the vacuum valve and allow the solvent to thaw completely in a warm water bath, releasing trapped gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times.

  • System Validation: During the final thaw, no visible gas bubbles should evolve from the liquid, confirming complete degassing.

References

  • Study on the Shock Sensitivity of the Hydrolysis Products of Hexachlorodisilane Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • How to create inert atmosphere? Source: ResearchGate URL:[Link]

  • Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Air-free technique Source: Wikipedia URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide URL:[Link]

  • Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry URL:[Link]

Sources

Troubleshooting

column chromatography purification techniques for 1-phenylethenyl disilanes

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals dealing with the unique p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of purifying 1-phenylethenyl disilanes.

These compounds—often synthesized via Sila-Peterson reactions or transition-metal-catalyzed silylations—possess a delicate balance of steric bulk, non-polarity, and extreme electronic sensitivity[1]. Standard purification protocols will frequently destroy them. This guide provides the mechanistic reasoning, troubleshooting logic, and validated protocols required to isolate these sensitive organosilanes successfully.

Section 1: The Causality of Degradation (Mechanism & Theory)

Why do 1-phenylethenyl disilanes degrade on standard silica gel? To purify a molecule, you must first understand how it breaks. Silica gel (SiO₂) contains surface silanol groups with a pKa of approximately 4.5 to 5.0. The 1-phenylethenyl group is essentially a styrene moiety directly attached to a silicon atom.

When exposed to acidic silanols, the electron-rich alkene is rapidly protonated. This forms a carbocation at the β-carbon, which is intensely stabilized by the adjacent silicon atom via hyperconjugation (the β-silicon effect ). This highly stable β-silyl carbocation intermediate undergoes immediate nucleophilic attack (often by trace water or the silanol oxygen itself), resulting in the irreversible cleavage of the vinyl-silicon bond—a process known as protodesilylation . Furthermore, the Si–Si bond itself is susceptible to heterolytic cleavage upon prolonged exposure to Lewis acidic sites[2].

Understanding this causality dictates our entire approach: we must eliminate column acidity and minimize residence time.

Section 2: Frequently Asked Questions (FAQs)

Q1: My product spot on the TLC turns into a continuous smear during elution. How do I fix this? A1: Smearing is the macroscopic symptom of on-column protodesilylation. To prevent this, you must deactivate the silica gel. Pre-treat your column by flushing it with your non-polar eluent containing 1–5% triethylamine (Et₃N). The Et₃N irreversibly binds to the highly acidic silanol sites, neutralizing the stationary phase and preserving both the Si–C(vinyl) and Si–Si bonds.

Q2: How do I separate my 1-phenylethenyl disilane from unreacted starting silanes? Both are highly non-polar. A2: Relying solely on aliphatic solvents like n-hexane will result in co-elution. You must exploit the subtle π-π interactions provided by the phenyl ring. Using a solvent system of n-pentane/toluene (e.g., 10:1 ratio) introduces a mild aromatic modifier. The toluene selectively retards the 1-phenylethenyl disilane via π-stacking, significantly improving resolution from purely aliphatic or fully shielded silanes[1].

Q3: Can I use standard UV detection for my fractions? A3: Yes. The 1-phenylethenyl group acts as a strong chromophore due to the extended conjugation of the phenyl ring with the alkene. You can reliably monitor fractions at 254 nm. However, ensure you are using UV-transparent solvents (like HPLC-grade n-pentane) rather than technical-grade hexanes, which often contain UV-absorbing aromatic impurities.

Section 3: Troubleshooting Guide & Diagnostics

Issue 1: Complete loss of product after column chromatography.

  • Root Cause: Irreversible binding or complete protodesilylation on the column.

  • Self-Validating Diagnostic (The 2D-TLC Test): Spot your crude mixture in the bottom corner of a square TLC plate. Elute in one direction using your intended solvent. Let the plate dry for 10 minutes (simulating column residence time), rotate it 90 degrees, and elute again. If your product spot lies off the diagonal, it is actively decomposing on the silica.

  • Solution: This self-validation dictates the mandatory use of Et₃N buffering. Alternatively, switch the stationary phase to Florisil (magnesium silicate), which is inherently less acidic.

Issue 2: Product is contaminated with polymeric material.

  • Root Cause: The 1-phenylethenyl moiety is prone to radical-induced polymerization, especially when concentrated to dryness under ambient light or heat[3].

  • Solution: Wrap the fraction collection flasks in aluminum foil to exclude light. If concentrating large batches, add a trace amount (ppm level) of a radical scavenger like BHT (butylated hydroxytoluene) to the collection tubes prior to solvent removal.

Troubleshooting Issue Low Yield or Product Degradation? Check1 Check TLC for Protodesilylation Issue->Check1 Check2 Check for Polymerization Issue->Check2 Sol1 Use Et3N-treated Silica or Florisil Check1->Sol1 Yes Sol2 Exclude Light & Add Radical Scavenger Check2->Sol2 Yes

Troubleshooting logic for common degradation issues during disilane chromatography.

Section 4: Step-by-Step Validated Methodology

Protocol: Flash Chromatography of 1-(1-phenylethenyl)-2-(1-phenylethyl)-1,1,2,2-tetrakis(trimethylsilyl)disilane

This methodology is adapted from validated organometallic synthesis protocols[1] to ensure maximum yield and purity.

  • Column Preparation: Pack a glass column (e.g., d = 2 cm, h = 10 cm for a ~200mg scale) with standard 60 Å silica gel (SiO₂).

  • Deactivation (Critical Step): Flush the column with 2 column volumes (CV) of n-pentane containing 1% v/v Et₃N. Follow this immediately with 1 CV of pure n-pentane to remove excess mobile amine.

  • Sample Loading: Dissolve the crude disilane mixture in the absolute minimum volume of n-pentane. Apply directly to the silica bed. Warning: Do not use dichloromethane for loading, as it drastically alters the local band polarity and causes peak broadening.

  • Initial Elution: Elute initially with pure n-pentane to wash out highly non-polar aliphatic impurities and unreacted hexamethyldisilane derivatives.

  • Gradient Shift: Transition the mobile phase to a 10:1 mixture of n-pentane/toluene[1]. Apply positive nitrogen pressure to maintain a rapid flow rate (flash conditions), minimizing the residence time of the disilane on the stationary phase.

  • Collection & Isolation: Collect fractions and monitor via UV (254 nm). Combine product-containing fractions and remove all volatiles in vacuo at a temperature strictly not exceeding 30 °C to prevent thermal degradation.

  • Final Polish: Recrystallize the resulting residue from cold acetone (−25 °C to −30 °C) to afford pure, colorless crystals[1].

G N1 Crude 1-Phenylethenyl Disilane Mixture N2 Stationary Phase Prep (Neutralize SiO2 with 1% Et3N) N1->N2 N3 Dry Loading / Minimal Solvent Loading N2->N3 N4 Flash Elution (n-Pentane/Toluene 10:1) N3->N4 N5 Fraction Collection (UV @ 254 nm / TLC) N4->N5 N6 Pure Disilane (Store at -20°C) N5->N6

Workflow for the flash chromatography purification of 1-phenylethenyl disilanes.

Section 5: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-phenylethenyl disilanes under various conditions, allowing you to select the optimal system for your specific impurity profile.

Stationary PhaseEluent SystemAdditiveApprox. R_fResolution / Outcome
Standard SiO₂ (60 Å)n-HexaneNone0.45Poor: High degradation (Protodesilylation); severe tailing.
Deactivated SiO₂ n-Pentane/Toluene (10:1) 1% Et₃N 0.50 Excellent: High recovery, sharp bands, good separation from styrene[1].
Florisiln-Hexane/EtOAc (50:1)None0.60Moderate: Good recovery, but slight band broadening occurs.
Neutral Aluminan-PentaneNone0.75Fair: Good recovery, but poor resolution from non-polar starting materials.

References

  • Sila-Peterson Reaction of Cyclic Silanides Source: Organometallics (ACS Publications) URL:[Link]

  • Di-tert-butyl Peroxide (DTBP)-Mediated Oxysilylation of Unsaturated Carboxylic Acids for the Synthesis of Silyl Lactones Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes Source: Organometallics (ACS Publications) URL:[Link]

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Optimization

troubleshooting low conversion rates with 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

Welcome to the Technical Support Center for Organosilicon Photochemistry. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates and poor yields when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosilicon Photochemistry. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates and poor yields when utilizing 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane as a silene precursor.

Unlike standard cross-coupling or thermal reactions, the activation of 1-alkenyldisilanes relies entirely on photochemical excitation. Upon UV irradiation, this disilane undergoes a rapid 1,3-silyl shift to generate a transient, highly reactive silene (silaethene) intermediate featuring a silicon-carbon double bond. This intermediate must be immediately intercepted by a trapping agent (e.g., ketones or alcohols) to form the desired adducts[1].

Below is a comprehensive diagnostic guide to identifying and resolving the root causes of reaction failure in this specific workflow.

Mechanistic Pathway & Failure Modes

SilenePathway A 1-Phenylethenyl- pentamethyldisilane B Excited State (Singlet/Triplet) A->B UV (254 nm) Quartz Vessel C Silene Intermediate (Si=C double bond) B->C 1,3-Silyl Shift D Trapped Adduct (e.g., [2+2], [2+4]) C->D + Trapping Agent (High Conc.) E Quenched Byproducts (Siloxanes/Silanols) C->E + H2O / O2 (Impurities) F Dimerization (1,3-Disilacyclobutane) C->F Low Trap Conc.

Photochemical generation and reaction pathways of silene intermediates from 1-alkenyldisilanes.

Diagnostic FAQs: Troubleshooting Low Conversion

Q1: My starting disilane remains completely unreacted after 12 hours of irradiation. What is preventing the reaction? A1: The failure is almost certainly optical. The photochemical generation of a silene from 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane requires deep UV light (typically 254 nm from a low-pressure mercury lamp) to excite the conjugated π-system and induce the 1,3-silyl shift.

  • Check your glassware: Standard borosilicate (Pyrex) glass blocks all UV light below 300 nm. You must use fused quartz reaction vessels.

  • Check your solvent: Aromatic solvents like benzene or toluene absorb heavily at 254 nm, creating an "inner filter effect" that prevents your disilane from receiving photons. Switch to a UV-transparent solvent like spectroscopic-grade hexane or cyclohexane.

Q2: The disilane is fully consumed, but I am isolating a complex mixture of siloxanes instead of my target ketone adduct. Why? A2: Silenes (Si=C) are highly polarized and extremely oxophilic. Even trace amounts of moisture or oxygen will outcompete your intended trapping agent. Water adds instantaneously across the Si=C double bond to form silanols, which rapidly condense into siloxanes.

  • Solution: Your system is not sufficiently anhydrous. You must rigorously flame-dry your quartz vessels, use freshly distilled solvents over sodium/benzophenone, and degas the reaction mixture using at least three freeze-pump-thaw cycles backfilled with ultra-high purity Argon.

Q3: I am trying to trap the silene with methyl vinyl ketone, but my major isolated product has exactly twice the mass of the silene intermediate. What happened? A3: You are observing the head-to-tail dimerization of the silene, which forms a 1,3-disilacyclobutane derivative. This occurs when the kinetics of intermolecular trapping are too slow, usually because the concentration of your trapping agent is too low.

  • Solution: Increase the concentration of methyl vinyl ketone to a 5–10 molar excess. Alternatively, run the reaction at a higher dilution (lower overall concentration of the disilane) to decrease the probability of two silene molecules colliding before they encounter the trapping agent[1].

Q4: I am getting a mixture of [2+2] and [2+4] cycloaddition adducts when reacting with enolizable ketones. Can I control this? A4: Yes. According to foundational studies by Ishikawa et al.[1], the intermediate produced from 1-phenylethenylpentamethyldisilane reacts with methyl vinyl ketone to yield both [2+2] (silacyclobutane) and [2+4] (oxa-silacyclohexene) adducts. To push regioselectivity, manipulate the temperature. Lower temperatures (e.g., -78 °C during irradiation, if your solvent permits) generally favor the kinetically controlled [2+4] adduct, while extended irradiation at room temperature can lead to complex thermodynamic mixtures.

Quantitative Process Parameters

To ensure reproducibility and high conversion rates, audit your experimental setup against these critical thresholds:

ParameterOptimal TargetConsequence of Deviation
Wavelength 254 nm (Low-pressure Hg)No excitation; π-π* transition requires deep UV.
Reaction Vessel Fused QuartzBorosilicate cuts off <300 nm, halting the reaction entirely.
Solvent Hexane / CyclohexaneAromatic solvents cause severe inner filter effects.
Trapping Agent 5–10 molar equivalentsLow concentration leads to silene dimerization (1,3-disilacyclobutanes).
Atmosphere < 10 ppm O₂ / H₂O (Argon)Rapid quenching of the silene intermediate to silanols/siloxanes.

Self-Validating Experimental Protocol

To guarantee scientific integrity, follow this step-by-step methodology for the photochemical generation and trapping of the silene. This protocol includes built-in validation steps to ensure causality.

Step 1: Apparatus Preparation & Rigorous Exclusion of Moisture

  • Flame-dry a custom fused-quartz Schlenk tube under a vacuum of < 0.1 Torr.

  • Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Validation: Ensure the quartz tube has no scratches or frosting, which can scatter UV light and reduce photon flux.

Step 2: Reagent Charging & Degassing

  • In a glovebox, dissolve 1.0 mmol of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane in 20 mL of anhydrous, spectroscopic-grade hexane.

  • Add 5.0 to 10.0 mmol of the trapping agent (e.g., freshly distilled methyl vinyl ketone).

  • Seal the tube, remove it from the glovebox, and perform three strict freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

Step 3: Photolysis

  • Place the quartz tube in a photochemical reactor equipped with 254 nm low-pressure mercury lamps.

  • Initiate irradiation. Crucial: Use an internal cooling fan or a quartz cooling jacket to maintain the reaction at 20–25 °C. Uncontrolled heating will degrade the trapping agent and increase polymerization side-reactions.

  • Irradiate for 2 to 4 hours.

Step 4: In-Process Validation & Workup

  • Validation: Pause irradiation at the 2-hour mark. Extract a 0.1 mL aliquot under Argon, remove the solvent, and analyze via ¹H NMR. Look for the disappearance of the vinylic protons of the starting material (typically around δ 5.5–6.0 ppm) to confirm disilane consumption.

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the resulting [2+2] and [2+4] adducts via silica gel flash chromatography using a gradient of hexane/ethyl acetate.

References

  • Ishikawa, M., Fuchikami, T., & Kumada, M. (1978). "Photochemically generated silicon-carbon double-bonded intermediates. VII. A new route to silaethene derivatives from 1-alkenyldisilanes." Journal of Organometallic Chemistry, 149(1), 37-48. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for Pentamethyldisilane Derivative Reactions

Welcome to the Technical Support Center for Pentamethyldisilane (PMDS) and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical thermodynamic challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pentamethyldisilane (PMDS) and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical thermodynamic challenges encountered when utilizing PMDS ( Me5​Si2​H ) in complex organometallic workflows.

Because the Si–Si bond in PMDS is highly sensitive to thermal conditions, slight temperature deviations can shift the reaction from a productive catalytic cycle to destructive disproportionation or catalyst degradation. This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure absolute precision in your experiments.

Part 1: Troubleshooting & FAQs

Q1: During the AlCl₃-catalyzed hydrosilylation of alkynes with PMDS, my GC-MS shows a significant 1,1,2-trisilyl-substituted byproduct. How can I improve regioselectivity? A: The formation of trisilane adducts is a classic symptom of kinetic competition. At standard ice-bath temperatures (0 °C), the Lewis acid not only catalyzes the desired anti-1,2-addition of the Si–H bond across the alkyne but also provides enough thermal energy to promote the disproportionation of PMDS into silylenoid intermediates. By drastically lowering the reaction temperature to –42 °C, you suppress the activation energy required for Si–Si bond cleavage while maintaining sufficient catalytic turnover for the Si–H insertion. This kinetic control effectively minimizes the trisilane byproduct, yielding the pure β -(Z)-vinylsilane [1][1].

Q2: I am synthesizing spirobenzosiloles via a Brook-type rearrangement using 1-butoxy-1,1,2,2,2-pentamethyldisilane. My yields plateau at 40%. Is temperature the limiting factor? A: Yes. The domino Heck/silacyclization cascade requires precise thermal activation to drive the sequential cleavage of Si–Si, Si–C, and Si–O bonds. If your reaction is run below 90 °C, the retro-Brook rearrangement stalls, leading to incomplete conversion. Conversely, exceeding 100 °C accelerates the degradation of the Pd(OAc)₂/PPh₃ catalyst system and promotes non-productive silane homocoupling. The optimal thermodynamic sweet spot is strictly 90 °C in N,N-dimethylacetamide (DMA) [2][2].

Q3: Can temperature modulation control the ratio of mono-silylated to bis-silylated products in base-catalyzed terminal alkyne C–H silylation? A: Absolutely. When using alkali metal hydroxides (e.g., NaOH) to catalyze the cross-dehydrogenative coupling of PMDS with substrates possessing multiple equivalent terminal alkynyl C–H bonds, staging the temperature is highly effective. Initiating the reaction at 45 °C favors mono-silylation due to the steric bulk of the first incoming pentamethyldisilyl group. Ramping the temperature to 65 °C provides the necessary thermodynamic push to overcome this steric hindrance, driving the reaction to complete bis-silylation [3][3].

Q4: Why does my platinum-catalyzed PMDS reaction generate unexpected polymeric silanes when heated? A: Heating PMDS in the presence of platinum complexes (such as trans-[PtCl₂(Et₃P)₂]) at temperatures around 90 °C triggers a disproportionation pathway. The transition metal inserts into the Si–Si bond, generating highly reactive "silylenoid" (silylene-metal) species [4][4]. These species rapidly undergo α -elimination and chain-growth polymerization, forming polysilanes rather than participating in your intended cross-coupling [5][5]. If polymerization is undesired, switch to a milder catalyst (like Rh or Pd) or operate at strictly lower temperatures.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between temperature conditions and reaction outcomes across various PMDS workflows.

Reaction TypeCatalyst SystemSuboptimal Temp & OutcomeOptimized Temp & Outcome
Alkyne Hydrosilylation AlCl₃0 °C (Disproportionation, 5-13% trisilane)–42 °C (Kinetic control, exclusive Z-vinylsilane)
Brook Rearrangement Silacyclization Pd(OAc)₂ / K₂CO₃< 90 °C (Incomplete) / > 100 °C (Catalyst degradation)90 °C (Optimal cascade turnover, 66-70% yield)
Terminal Alkyne C–H Silylation NaOH / KOHConstant 45 °C (Mono-silylation only)Staged 45 °C → 65 °C (Controlled bis-silylation)
Disilane Cross-Coupling trans-[PtCl₂(Et₃P)₂]90 °C (Silylenoid formation / polymerization)< 50 °C (Suppressed polymerization)

Part 3: Mechanistic Pathways & Workflows

G A Alkyne + PMDS (AlCl3 Catalyst) B 0 °C (Ice Bath) A->B Standard C -42 °C (Dry Ice/MeCN) A->C Optimized D Thermodynamic Pathway: Disproportionation (Trisilane Byproduct) B->D Si-Si Cleavage E Kinetic Pathway: Anti-1,2-Addition (Pure Z-vinylsilane) C->E Suppressed Cleavage

Fig 1: Temperature-dependent bifurcation in AlCl3-catalyzed PMDS hydrosilylation.

G A Acrylamide + Me3SiSiMe2(OnBu) B Pd(OAc)2 / K2CO3 in DMA A->B C T < 90 °C B->C D T = 90 °C B->D E T > 100 °C B->E F Stalled Retro-Brook (Incomplete Conversion) C->F G Complete Silacyclization (Optimal Yield) D->G H Catalyst Degradation (Silane Homocoupling) E->H

Fig 2: Thermodynamic optimization of Pd-catalyzed Brook rearrangement silacyclization.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Low-Temperature AlCl₃-Catalyzed Hydrosilylation

Causality Focus: Strict temperature control prevents the AlCl₃-mediated Si–Si bond cleavage that leads to trisilane impurities.

  • Catalyst Purification: Under a dry nitrogen atmosphere, sublime AlCl₃ at 200 °C for 1 hour.

    • Validation Checkpoint: A pure white sublimate condensing on the coldfinger confirms the removal of hydrolyzed, inactive aluminum species.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the purified AlCl₃ (10 mol%) and anhydrous dichloromethane (DCM). Add tridecane (0.1 equiv) as an internal GC standard.

  • Thermal Equilibration: Transfer the sealed Schlenk tube to a fume hood and submerge it in a dry ice/acetonitrile bath strictly maintained at –42 °C. Allow 15 minutes for thermal equilibration.

    • Validation Checkpoint: Verify the internal temperature using a PTFE-coated thermocouple before proceeding.

  • Addition & Monitoring: Add the alkyne (1.0 equiv) followed by PMDS (1.0 equiv) dropwise. Stir for 2 hours.

  • Validation & Quench: Extract a 10 µL aliquot, quench in wet ether, and analyze via GC-FID.

    • Validation Checkpoint: The reaction is deemed successful when the PMDS peak is consumed and the ratio of (Z)-vinylsilane to trisilane byproduct is >95:5. Quench the bulk reaction with cold water.

Protocol B: Pd-Catalyzed Silacycle Synthesis via Brook Rearrangement

Causality Focus: Maintaining exactly 90 °C provides the exact activation energy for the retro-Brook rearrangement without degrading the palladium catalyst.

  • Reaction Setup: In an N₂-filled glovebox, combine acrylamide (0.2 mmol), 1-butoxy-1,1,2,2,2-pentamethyldisilane (0.3 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (0.6 mmol) in 2 mL of anhydrous DMA.

  • Heating: Seal the vessel and transfer it to a pre-calibrated oil bath set exactly to 90 °C.

    • Validation Checkpoint: Within the first 30 minutes, observe a color shift from pale yellow to deep brown/black, indicating the successful reduction of Pd(II) to the catalytically active Pd(0) species.

  • Reaction: Stir vigorously at 90 °C for 6 hours. Do not allow the temperature to fluctuate.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMA. Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint: Run a crude ¹H NMR. The complete disappearance of the terminal alkene protons confirms the success of the cascade cyclization prior to column chromatography purification.

Part 5: References

  • Sudo, T., et al. (2010). AlCl₃-Catalyzed Hydrosilylation of Alkynes with Hydropolysilanes. ACS Publications. 1

  • Wang, X., et al. (2021). Me₃SiSiMe₂(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. RSC Advances / PMC. 2

  • Grubbs, R. H., et al. (2016). Base-catalyzed silylation of terminal alkyne c-h bonds (US20160060278A1). Google Patents. 3

  • Tylicki, R. M. (1995). Transition Metal Catalyzed Dehydropolymerization of Silanes to Form Polysilanes. Illinois Chemistry. 4

  • Yamamoto, K., Okinoshima, H., & Kumada, M. (1970). Disproportionation of Pentamethyldisilane and sym-Tetramethyldisilane Catalysed by Platinum Complexes. Journal of Organometallic Chemistry / ACS Publications. 5

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Optimization

Technical Support Center: Resolving Overlapping NMR Peaks in the Spectra of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with organosilane compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with organosilane compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of resolving overlapping NMR peaks in the spectra of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane and related molecules. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Spectral Crowding in Organosilanes

The analysis of organosilane compounds by Nuclear Magnetic Resonance (NMR) spectroscopy can often be complicated by signal overlap, particularly in the proton (¹H) NMR spectrum.[1] Molecules such as 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane, with multiple methyl groups in similar chemical environments, are prone to this issue. The small differences in chemical shifts between the trimethylsilyl (Si(CH₃)₃) and dimethylsilyl (Si(CH₃)₂) protons can lead to a complex, poorly resolved multiplet, making definitive structural assignment and purity assessment challenging.

This guide will walk you through a systematic approach to deconvolute these overlapping signals, from simple adjustments in sample preparation to more advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when analyzing the NMR spectra of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane:

Q1: Why are the methyl proton signals in my ¹H NMR spectrum of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane overlapping?

The five methyl groups in this molecule are all attached to silicon atoms, placing them in a relatively similar electronic environment.[2][3] The trimethylsilyl group protons and the dimethylsilyl group protons will have very close chemical shifts, often resulting in a single broad peak or a poorly resolved multiplet in standard ¹H NMR spectra.[1]

Q2: What are the expected chemical shift ranges for the different protons in this molecule?

While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides a general guideline for the expected ¹H NMR chemical shifts.

Proton Type Expected Chemical Shift (δ, ppm) Notes
Si(CH₃)₃~0.1 - 0.3Often a sharp singlet.
Si(CH₃)₂~0.1 - 0.3May appear as a singlet or a multiplet depending on coupling.
Vinylic (=CH₂)~5.5 - 6.5Two distinct signals (geminal protons), each a doublet.
Phenyl (C₆H₅)~7.0 - 7.5Complex multiplet.
Q3: Can impurities be causing the peak overlap?

Yes, residual solvents or byproducts from the synthesis can introduce signals that overlap with your compound's peaks.[4][5] Common impurities to look out for include siloxanes, which can form from the hydrolysis of silanes, and residual starting materials. A clean baseline and the absence of unexpected signals are crucial for accurate analysis.

Q4: Is there a quick way to check if I have multiple overlapping methyl signals?

A simple and often effective method is to change the deuterated solvent.[6][7] The differential interaction of the solute with different solvents can induce small changes in chemical shifts (solvent-induced shifts), which may be sufficient to resolve closely spaced peaks.[7][8] For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often improve resolution.[6]

In-Depth Troubleshooting Guides

When simple solvent changes are insufficient, more advanced techniques are required to resolve overlapping signals. The following guides provide step-by-step protocols for these methods.

Workflow for Resolving Overlapping NMR Peaks

G cluster_0 Initial Analysis cluster_1 Advanced 1D Techniques cluster_2 2D NMR Spectroscopy cluster_3 Resolution & Assignment start Overlapping Peaks in ¹H NMR solvent_change Change Deuterated Solvent start->solvent_change higher_field Acquire Spectrum at Higher Field solvent_change->higher_field lsr Use Lanthanide Shift Reagent solvent_change->lsr cosy COSY (¹H-¹H Correlation) higher_field->cosy lsr->cosy hsqc HSQC (¹H-¹³C Correlation) cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc noe NOESY/ROESY (Spatial Proximity) hmbc->noe resolved Resolved Peaks & Structural Assignment noe->resolved

Caption: A systematic workflow for resolving overlapping NMR signals.

Guide 1: Utilizing a Higher-Field NMR Spectrometer

Principle: Increasing the magnetic field strength of the NMR spectrometer increases the chemical shift dispersion, meaning the signals are spread out over a wider frequency range.[1] This can often be sufficient to resolve peaks that overlap at lower field strengths.

Protocol:

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a higher-field instrument (e.g., 600 MHz or higher if available).

  • Data Analysis: Process the spectrum and compare it to the one obtained at a lower field. The increased resolution should allow for better separation of the methyl proton signals.

Guide 2: Application of Lanthanide Shift Reagents (LSRs)

Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (in this case, potentially the silicon atoms or the phenyl ring).[9][10] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. This can effectively "spread out" the spectrum and resolve overlapping signals.[9][10]

Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.

  • LSR Addition: Add a small, known amount of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

  • Titration: Acquire a series of ¹H NMR spectra after each incremental addition of the LSR.

  • Data Analysis: Monitor the changes in chemical shifts. The signals corresponding to protons closer to the coordination site will shift more significantly, allowing for their differentiation.

Guide 3: Two-Dimensional (2D) NMR Spectroscopy

Principle: 2D NMR experiments add a second frequency dimension, which allows for the correlation of different nuclei based on their through-bond (J-coupling) or through-space (Nuclear Overhauser Effect) interactions.[11] This is a powerful method for resolving overlap and unambiguously assigning signals.[11]

Detailed 2D NMR Experimental Protocols

A. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically over two or three bonds).[12][13] This is useful for identifying the vinylic protons and their coupling to each other.

  • Protocol:

    • Set up a standard COSY experiment on the spectrometer.

    • Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension for good resolution.

    • Process the data to generate the 2D contour plot.

    • Analysis: Look for cross-peaks that connect coupled protons. For example, the two geminal vinylic protons should show a cross-peak to each other.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to the carbons they are attached to.[12] This is extremely useful for assigning the carbon signals corresponding to the overlapping methyl protons.

  • Protocol:

    • Set up a standard HSQC experiment.

    • Acquire the 2D spectrum.

    • Process the data.

    • Analysis: Each cross-peak in the HSQC spectrum represents a direct C-H bond. This will allow you to identify the ¹³C chemical shifts of the Si(CH₃)₃ and Si(CH₃)₂ groups.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To show correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[12][14] This is invaluable for connecting different fragments of the molecule and confirming assignments.

  • Protocol:

    • Set up a standard HMBC experiment.

    • Acquire and process the 2D spectrum.

    • Analysis: Look for long-range correlations. For example, the methyl protons should show correlations to the silicon-bound quaternary carbon of the vinyl group. The vinylic protons will show correlations to the phenyl carbons.

D. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are J-coupled.[15][16][17] This can be useful for confirming the stereochemistry and conformation of the molecule.

  • Protocol:

    • Set up a standard NOESY experiment with an appropriate mixing time (typically a few hundred milliseconds for small molecules).[18]

    • Acquire and process the 2D spectrum.

    • Analysis: Cross-peaks in a NOESY spectrum indicate spatial proximity.[15][16] For instance, you would expect to see NOE correlations between the dimethylsilyl protons and the ortho-protons of the phenyl ring.

Interpreting 2D NMR Data for Structural Elucidation

G struct ¹H NMR Overlapping Signals ¹³C NMR Unassigned Signals cosy COSY ¹H-¹H Correlations Identify Coupled Protons struct:f1->cosy:f0 Resolve vinylic protons hsqc HSQC ¹H-¹³C Direct Correlations Assign Protonated Carbons cosy:f1->hsqc:f0 Assign vinylic carbons hmbc HMBC ¹H-¹³C Long-Range Correlations Connect Molecular Fragments hsqc:f1->hmbc:f0 Confirm connectivity noe NOESY Through-Space Correlations Determine Spatial Proximity hmbc:f1->noe:f0 Confirm stereochemistry noe:f1->struct:f0 Complete Assignment noe:f1->struct:f2 Complete Assignment

Caption: Integration of 2D NMR data for complete structural assignment.

By systematically applying these techniques, you can overcome the challenges of peak overlap and confidently elucidate the structure of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane and other complex organosilane molecules.

References

  • Benchchem. (n.d.). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • Ciogli, A., et al. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study....
  • Heine, T., et al. (2002, May 3). 29Si NMR chemical shifts of silane derivatives.
  • Valadbeigi, Y., & Heine, T. (2000, December 30). Performance of DFT for 29Si NMR Chemical Shifts of Silanes. ACS Publications.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Wrackmeyer, B. (n.d.). Solid-state 79.5 MHz 29 Si{ 1 H} NMR spectrum of the disilane.... ResearchGate.
  • Gardner, B. M., et al. (2021, June 25). 29 Si NMR Spectroscopy as a Probe of s- and f-Block Metal(II)–Silanide Bond Covalency.
  • Ando, I. (n.d.). A Study of Dielectric Solvent Effect on Silicon-29 NMR Chemical Shifts of Some Chlorosilanes. ResearchGate.
  • Styskalik, A., et al. (2019, May 14). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. PMC.
  • Chem-Port. (n.d.). ( 29 Si) Silicon NMR.
  • Wrackmeyer, B. (n.d.). Solid-state 100.5 MHz 13 C{ 1 H} NMR spectrum of the disilane.... ResearchGate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts.
  • ChemicalBook. (n.d.). DISILANE(1590-87-0) 1H NMR spectrum.
  • Ebsworth, E. A. V., & Turner, J. J. (1964). The N.M.R. Spectra of Silicon Hydrides and Derivatives. RSC Publishing.
  • Wüthrich, K., & Otting, G. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 1,2-Dichlorodisilane via NMR: A Comparative Guide.
  • Derry, J. M., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • Singh, A., et al. (2021, June 16). The photophysical properties of naphthalene bridged disilanes. RSC Publishing.
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • Gering, F., & Soss, S. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • MRRC. (2025, July 21). Structure Elucidation Notes.
  • Piers, W. E., & Marwitz, A. J. V. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect.
  • Mobli, M., & MacMillan, D. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC.
  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments.
  • Utah Tech University. (n.d.). Analyzing NMR Spectra.
  • Wrackmeyer, B., et al. (n.d.). Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives.
  • Hefke, F., Schmucki, R., & Güntert, P. (2013, April 13). Prediction of peak overlap in NMR spectra. PubMed.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Executive Overview The synthesis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane via the hydrosilylation of phenylacetylene with pentamethyldisilane is a highly atom-economical route. However, achieving strict Marko...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane via the hydrosilylation of phenylacetylene with pentamethyldisilane is a highly atom-economical route. However, achieving strict Markovnikov regioselectivity (the α-vinylsilane isomer) while preserving the delicate Si–Si bond of the disilane core presents significant catalytic challenges. This technical guide provides mechanistic troubleshooting, quantitative catalyst benchmarking, and a validated standard operating procedure (SOP) to eliminate common side products such as β-isomers, dehydrogenative silylation artifacts, and disilane cleavage products.

Diagnostic Flowchart

Use the following decision matrix to rapidly identify and resolve the root cause of side-product formation in your hydrosilylation workflow.

Troubleshooting Start High Side Products Detected? Q1 Major product is β-(E)-isomer? Start->Q1 Q2 Si-Si bond cleavage observed? Q1->Q2 No Sol1 Switch to Ru catalyst (e.g.,[Cp*Ru(MeCN)3]PF6) Q1->Sol1 Yes Q3 Alkynylsilane formation? Q2->Q3 No Sol2 Avoid Pd catalysts; Lower temperature Q2->Sol2 Yes Sol3 Use excess silane; Slow alkyne addition Q3->Sol3 Yes Opt Reaction Optimized Q3->Opt No

Diagnostic flowchart for troubleshooting side products in disilane synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting predominantly the β-(E)-isomer instead of the target α-isomer? Causality & Solution: If you are using standard Platinum-based catalysts (e.g., Karstedt's or Speier's catalyst), the reaction is governed by the Chalk-Harrod mechanism. During the hydrometalation step, steric repulsion dictates that the bulky metal-disilyl complex adds to the less hindered terminal carbon of phenylacetylene, yielding the anti-Markovnikov β-(E)-vinylsilane [3]. To invert this selectivity, switch to a Ruthenium-based catalyst such as [Cp*Ru(MeCN)3]PF6. Ruthenium complexes bypass the Chalk-Harrod pathway entirely, favoring the formation of a metal-vinylidene intermediate (Ru=C=CHPh). The electrophilic α-carbon of the vinylidene ligand undergoes nucleophilic attack by the silyl group, exclusively yielding the Markovnikov α-vinylsilane [1]. Alternatively, low-valent Cobalt pincer complexes can also be utilized for highly Markovnikov-selective hydrosilylation [2].

Q2: I am observing cleavage of the Si–Si bond, yielding trimethylsilyl and dimethylsilyl styrene derivatives. How can I prevent this? Causality & Solution: The Si–Si bond in pentamethyldisilane is relatively weak. Electron-rich, low-valent metals—most notably Palladium (Pd(0))—readily undergo oxidative addition into the Si–Si bond rather than the Si–H bond. This leads to bis-silylation or complete fragmentation of the disilane core. Actionable Fix: Strictly avoid Palladium catalysts for this specific transformation. Ensure your Ruthenium or Cobalt catalyst loading is kept strictly between 1–2 mol%, and maintain the reaction temperature at or below 25 °C to thermodynamically favor Si–H oxidative addition over Si–Si activation.

Q3: What causes the formation of dehydrogenative silylation products (e.g., 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane)? Causality & Solution: Dehydrogenative silylation occurs when the metal catalyst inserts into the acidic terminal C–H bond of phenylacetylene (forming a metal-alkynyl hydride) instead of coordinating to the π-system. Subsequent silylation releases H₂ gas and the alkynylsilane side product. Actionable Fix: This is a concentration-dependent side reaction. Use a slight stoichiometric excess of pentamethyldisilane (1.2 to 1.5 equivalents). More importantly, implement a slow, dropwise addition of phenylacetylene to the pre-mixed silane/catalyst solution. Keeping the local concentration of the alkyne low effectively suppresses the C–H activation pathway.

Mechanistic Pathway Analysis

Understanding the divergent pathways of transition metals is critical for rational catalyst selection.

Mechanism Reagents Phenylacetylene + Pentamethyldisilane Ru [Ru] Catalyst Vinylidene Pathway Reagents->Ru Pt [Pt] Catalyst Chalk-Harrod Pathway Reagents->Pt Pd [Pd] Catalyst Si-Si Oxidative Addition Reagents->Pd Alpha α-Vinylsilane (Target Product) Ru->Alpha Beta β-(E)-Vinylsilane (Side Product) Pt->Beta Cleavage Si-Si Cleavage (Side Products) Pd->Cleavage

Divergent catalytic pathways dictating regioselectivity and side product formation.

Quantitative Catalyst Benchmarking

The following table summarizes the effect of different catalytic systems on the regioselectivity and structural integrity of the pentamethyldisilane reagent during reaction with phenylacetylene.

Catalyst SystemPrimary MechanismMajor Regioisomerα:β RatioSi–Si Cleavage
Pt (Karstedt's) Chalk-Harrodβ-(E)-isomer< 5:95No
Pt Nanoparticles Chalk-Harrodβ-(E)-isomer10:90No
Pd(PPh₃)₄ Si–Si ActivationMixed/FragmentedN/AYes (High)
Co-NNN Pincer Radical / Co(0)α-isomer90:10No
[Cp*Ru(MeCN)₃]PF₆ Vinylideneα-isomer > 95:5 No

Standard Operating Procedure (SOP): Ruthenium-Catalyzed α-Selective Hydrosilylation

This protocol utilizes [Cp*Ru(MeCN)3]PF6 to ensure a self-validating, highly Markovnikov-selective synthesis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane.

Materials Required:

  • Phenylacetylene (1.0 mmol, strictly dried over CaH₂ and distilled)

  • Pentamethyldisilane (1.2 mmol)

  • [Cp*Ru(MeCN)3]PF6 (0.02 mmol, 2 mol%)

  • Anhydrous Acetone or Dichloromethane (2.0 mL, degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Catalyst Loading: Add 10.1 mg (0.02 mmol) of [Cp*Ru(MeCN)3]PF6 to the flask.

  • Solvent & Silane Addition: Inject 2.0 mL of anhydrous, degassed solvent, followed immediately by 159 mg (1.2 mmol) of pentamethyldisilane. Stir for 5 minutes at 0 °C.

  • Alkyne Addition (Critical Step): Using a syringe pump, add 102 mg (1.0 mmol) of phenylacetylene dropwise over 30 minutes at 0 °C. Causality: Slow addition maintains a low alkyne-to-silane ratio, preventing alkyne homocoupling and dehydrogenative silylation.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 1 to 2 hours.

  • In-Process Validation: Monitor the reaction via FT-IR or ¹H NMR. The reaction is complete when the terminal alkyne C–H stretch (approx. 3300 cm⁻¹) disappears, and the Si–H signal of pentamethyldisilane (approx. 4.8 ppm) ceases to deplete. The appearance of two distinct geminal olefinic protons (approx. 5.5 and 5.8 ppm) confirms α-vinylsilane formation.

  • Workup: Quench the reaction by exposing it to air. Filter the mixture through a short pad of silica gel (eluting with hexanes) to remove the ruthenium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via Kugelrohr distillation or flash column chromatography (100% hexanes) to isolate the pure 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane.

References

  • Trost, B. M., et al. "Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition." Journal of the American Chemical Society, American Chemical Society.[Link]

  • Lu, Z., et al. "Computation Revealed Mechanistic Complexity of Low-Valent Cobalt-Catalyzed Markovnikov Hydrosilylation." The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Dobó, D. G., et al. "Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles." MDPI.[Link]

Reference Data & Comparative Studies

Validation

1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane vs hexamethyldisilane reactivity comparison

Reactivity Profiling: 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane vs. Hexamethyldisilane Executive Summary & Structural Context Organosilicon compounds are indispensable in modern synthetic chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane vs. Hexamethyldisilane

Executive Summary & Structural Context

Organosilicon compounds are indispensable in modern synthetic chemistry and drug development. When comparing 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (PMPE-disilane) with the ubiquitous hexamethyldisilane (HMDS), we observe a fundamental divergence in chemical behavior. PMPE-disilane is an unsaturated organosilane where the disilanyl group activates a π -system, making it a highly reactive carbon nucleophile[1]. Conversely, HMDS is a saturated, symmetrical disilane that serves as a premier source of silyl nucleophiles or radicals via Si–Si bond cleavage[2]. This guide dissects their mechanistic causality, provides validated experimental protocols, and compares their performance to aid researchers in selecting the appropriate silylating or alkylating agent.

Mechanistic Causality & Reactivity Divergence

The β -Silicon Effect in PMPE-Disilane In PMPE-disilane, the pentamethyldisilanyl moiety is attached directly to a vinyl group (specifically, an α -styryl framework). The reactivity of this molecule is governed by the β -silicon effect[1]. When an electrophile attacks the terminal carbon of the vinyl group, a carbocation is generated at the α -position. The adjacent Si–Si bond provides exceptional hyperconjugative stabilization to this empty p-orbital—significantly more than a standard C–Si bond. Consequently, PMPE-disilane exhibits a dramatically enhanced nucleophilicity parameter ( N ) compared to simple vinylsilanes, making it a potent reagent for electrophilic alkylations[1].

Si–Si Bond Activation in Hexamethyldisilane (HMDS) HMDS lacks a π -system and cannot act as a carbon nucleophile. Instead, its reactivity stems from the lability of the Si–Si bond. In the presence of transition metals (like Palladium) and an activating agent (like fluoride from KF), HMDS undergoes transmetalation to transfer a trimethylsilyl (TMS) group to an electrophile, such as an aryl chloride [2]. This makes HMDS a cornerstone reagent for synthesizing aryltrimethylsilanes, which are critical intermediates in cross-coupling reactions and pharmaceutical development[2].

Visualizing the Reaction Pathways

PMPE_Mechanism A PMPE-Disilane (Carbon Nucleophile) C β-Silyl Carbocation (Hyperconjugative Stabilization) A->C + E+ B Electrophile (E+) Attack at terminal C B->C D Desilylation / Substitution (Functionalized Product) C->D - TMS+ or Nu- attack

Electrophilic attack on PMPE-disilane driven by β-silyl hyperconjugative stabilization.

HMDS_Catalytic_Cycle Pd0 L_nPd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + Ar-Cl TransMet Transmetalation Ar-Pd(II)-SiMe3 OxAdd->TransMet RedElim Reductive Elimination Aryl-SiMe3 TransMet->RedElim RedElim->Pd0 - Product HMDS HMDS + KF (Silyl Source) HMDS->TransMet - Me3SiF, - KCl

Pd-catalyzed silylation of aryl chlorides with HMDS via a cross-coupling catalytic cycle.

Experimental Protocols: Self-Validating Systems

Protocol 1: Quantifying the Nucleophilicity of PMPE-Disilane To validate the enhanced reactivity of PMPE-disilane, kinetic measurements using Mayr’s reference electrophiles (benzhydrylium ions) are employed[1]. This system is self-validating: the decay of the colored electrophile directly correlates with the nucleophilic attack, providing a measurable, intrinsic rate constant.

  • Preparation: Dry dichloromethane (CH2Cl2) over CaH2 and distill under nitrogen. Prepare a 0.01 M solution of PMPE-disilane in CH2Cl2.

  • Electrophile Setup: Prepare a 10−4 M solution of a reference benzhydrylium tetrafluoroborate (e.g., (p-MeOC6H4)2CH+ BF4-) in CH2Cl2.

  • Kinetic Measurement: Transfer 2.0 mL of the electrophile solution to a quartz cuvette equipped with a magnetic stirrer inside a UV-Vis spectrophotometer thermostated at 20 °C.

  • Reaction Initiation: Inject 50–200 µL of the PMPE-disilane solution.

  • Data Acquisition: Monitor the exponential decay of the benzhydrylium ion absorbance (typically around 400–500 nm). Calculate the pseudo-first-order rate constant ( kobs​ ) to derive the nucleophilicity parameter ( N ).

Protocol 2: Palladium-Catalyzed Silylation of Aryl Chlorides with HMDS This protocol leverages HMDS to convert inexpensive aryl chlorides into valuable arylsilanes[2]. The causality behind the reagent choices is strict: the use of a sterically demanding biaryl phosphine ligand facilitates the challenging oxidative addition of the aryl chloride and prevents catalyst deactivation, ensuring a self-sustaining catalytic cycle.

  • Reagent Loading: In an oven-dried Schlenk tube under argon, add the aryl chloride (1.0 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), a biaryl phosphine ligand such as 2-(di-t-butylphosphino)biphenyl (0.06 mmol, 6 mol%), and anhydrous KF (5.0 mmol).

  • Solvent & HMDS Addition: Add 3.0 mL of anhydrous dioxane, followed by HMDS (1.5 mmol).

  • Heating: Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting aryltrimethylsilane via flash column chromatography on silica gel.

Quantitative Data Comparison

The following table summarizes the distinct reactivity profiles, operational parameters, and performance metrics of both disilanes.

Parameter1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilaneHexamethyldisilane (HMDS)
Primary Reactivity Mode Carbon Nucleophile ( π -bond attack)Silyl Source (Si–Si bond cleavage)
Key Mechanistic Driver β -Silicon effect (Hyperconjugation)Transition-metal oxidative addition / Transmetalation
Typical Substrates Benzhydrylium ions, carbocations, Lewis acid-activated electrophilesAryl chlorides, aryl bromides, terminal alkynes
Reaction Temperature -78 °C to 20 °C (Kinetic conditions)90 °C to 100 °C (Catalytic conditions)
Catalyst Requirement None (or mild Lewis acid)Palladium (e.g., Pd2(dba)3 + Biaryl ligand)
Primary Product Output α -alkylated/functionalized styrenesAryltrimethylsilanes

Conclusion

The choice between PMPE-disilane and HMDS hinges entirely on the desired synthetic transformation. PMPE-disilane is a specialized, highly reactive carbon nucleophile tailored for electrophilic alkylations, driven by the profound β -silicon effect of its disilanyl group. In contrast, HMDS is a robust, versatile silylating agent that, when paired with modern palladium catalysis, efficiently functionalizes aryl halides. Understanding these mechanistic underpinnings allows drug development professionals to deploy these organosilanes with precision.

References

  • Title: Electrophilic Alkylations of Vinylsilanes – A Comparison of α- and β-Silyl Effects Source: Chemistry - A European Journal (via LMU Munich Dissertation / Wiley) URL: [Link]

  • Title: Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

mass spectrometry fragmentation patterns for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

Focus Compound: 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane Executive Summary The structural elucidation of highly functionalized organosilanes presents a unique analytical challenge. Due to the inherent lability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

Executive Summary

The structural elucidation of highly functionalized organosilanes presents a unique analytical challenge. Due to the inherent lability of the silicon-silicon (Si-Si) bond, traditional mass spectrometry workflows often fail to capture the intact molecular ion, complicating downstream structural confirmation. This guide provides an objective, data-driven comparison of ionization strategies—specifically Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS)—for the robust characterization of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (C₁₃H₂₂Si₂, MW: 234.49 Da).

Mechanistic Causality in Organodisilane Ionization

To optimize an analytical workflow, one must first understand the gas-phase thermodynamics of the target analyte. The Si-Si bond dissociation energy (~340 kJ/mol) is significantly weaker than a standard C-C bond (~348 kJ/mol, but highly polarizable in silanes), making disilanes exceptionally susceptible to fragmentation under standard 70 eV Electron Ionization (EI)[1].

According to Stevenson’s Rule, during a bond cleavage event, the positive charge will preferentially reside on the fragment with the lowest ionization energy. Silicon's low electronegativity and its ability to stabilize positive charge via hyperconjugation strongly drive fragmentation toward the formation of silyl cations rather than carbon-centered radicals[2]. Consequently, researchers must strategically select ionization techniques based on whether they require deep sub-structural mapping (EI) or intact molecular weight confirmation (APCI).

Structural Profiling & Fragmentation Pathways

Under hard ionization (EI) conditions, the molecular ion [M]⁺• of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane at m/z 234 is typically transient, often presenting at <1% relative abundance. The fragmentation cascade is governed by three primary causal pathways:

  • α -Cleavage (Loss of Methyl): The loss of a methyl radical (15 Da) from either silicon atom yields the [M - CH₃]⁺ ion at m/z 219. This is a ubiquitous stabilization mechanism for heavily methylated silanes.

  • Si-Si Bond Cleavage: The weak disilane linkage cleaves to form the highly stable trimethylsilyl cation [SiMe₃]⁺ at m/z 73, which universally dominates as the base peak[3]. The complementary charge retention on the styryl-substituted half yields the [PhC(=CH₂)SiMe₂]⁺ fragment at m/z 161.

  • Si-C( α ) Bond Cleavage: Cleavage between the disilane core and the 1-phenylethenyl group results in the pentamethyldisilanyl cation [Si₂Me₅]⁺ at m/z 131, alongside the neutral loss of the 1-phenylethenyl radical (C₈H₇•, 103 Da)[4].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 234 (C13H22Si2) M_CH3 [M - CH3]⁺ m/z 219 M->M_CH3 α-Cleavage -CH3• (15 Da) SiMe3 [SiMe3]⁺ m/z 73 (Base Peak) M->SiMe3 Si-Si Cleavage -C10H13Si• (161 Da) Frag161 [PhC(=CH2)SiMe2]⁺ m/z 161 M->Frag161 Si-Si Cleavage -SiMe3• (73 Da) Frag131 [Si2Me5]⁺ m/z 131 M->Frag131 Si-C Cleavage -C8H7• (103 Da)

Fig 1. Primary EI-MS fragmentation pathways for 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane.

Comparative Ionization Strategies: GC-EI-MS vs. LC-APCI-MS

While GC-EI-MS is the gold standard for structural elucidation, it fails to provide the intact molecular mass for highly labile disilanes. Conversely, Electrospray Ionization (ESI) is analytically blind to 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane because the molecule is highly lipophilic and lacks basic heteroatoms (N, O) required for solution-phase protonation.

Atmospheric Pressure Chemical Ionization (APCI) bridges this gap. By utilizing a corona discharge to ionize solvent molecules, APCI transfers charge to the non-polar conjugated styryl system via gas-phase ion-molecule reactions, efficiently preserving the [M+H]⁺ ion.

Table 1: Comparative Performance Metrics
ParameterGC-EI-MS (70 eV)LC-APCI-MS (Positive Mode)Analytical Advantage
Primary Utility Deep structural elucidationIntact molecular weight confirmationOrthogonal validation
Molecular Ion Absent or <1% relative abundanceStrong [M+H]⁺ at m/z 235APCI preserves labile Si-Si bonds
Base Peak m/z 73 ([SiMe₃]⁺)m/z 235 ([M+H]⁺)EI provides definitive sub-structure
Sample Matrix Volatile, non-polar solvents (Hexane)Methanol/Water (requires makeup flow)GC is native to neutral organosilanes
Table 2: Diagnostic EI Fragmentation Ions
m/zIon FormulaCleavage MechanismEst. Rel. AbundanceDiagnostic Utility
234[C₁₃H₂₂Si₂]⁺•Intact Molecular Ion< 1%Confirms exact mass (rarely observed)
219[C₁₂H₁₉Si₂]⁺ α -Cleavage (-CH₃•)10 - 20%Indicates presence of terminal methyl groups
161[C₁₀H₁₃Si]⁺Si-Si Cleavage (-SiMe₃•)40 - 60%Confirms the 1-phenylethenyl substitution
131[C₅H₁₅Si₂]⁺Si-C Cleavage (-C₈H₇•)20 - 30%Validates the pentamethyldisilane core
73[C₃H₉Si]⁺Si-Si Cleavage (-C₁₀H₁₃Si•)100% (Base Peak)Universal marker for trimethylsilyl groups

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to prevent false-positive assignments caused by isobaric interference or source-induced artifacts.

Protocol A: GC-EI-MS (Structural Elucidation)
  • Sample Preparation: Dilute the disilane to 10 µg/mL in anhydrous GC-grade hexane. Avoid protic solvents to prevent solvolysis of the Si-Si bond.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Tuning: Operate the EI source at 70 eV and 230°C. Tune the mass spectrometer using Perfluorotributylamine (PFTBA), ensuring the m/z 69 to m/z 219 ratio is optimized for low-mass sensitivity.

  • Self-Validating Checkpoint (Isotopic Pattern Matching): Silicon possesses a highly specific isotopic signature (²⁸Si: 92.2%, ²⁹Si: 4.7%, ³⁰Si: 3.1%). To validate the m/z 131 fragment as[Si₂Me₅]⁺ rather than a hydrocarbon isobar, calculate the A+1/A monoisotopic ratio. For two silicon atoms and five carbons, the theoretical A+1 peak (m/z 132) must be approximately 15% of the m/z 131 peak intensity. If the ratio deviates by >2%, the fragment assignment must be rejected.

Protocol B: LC-APCI-MS (Intact Mass Confirmation)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 100% Methanol.

  • Chromatography: Bypass the analytical column (flow injection analysis) or use a short C18 guard column. Use an isocratic flow of 90:10 Methanol:Water at 0.4 mL/min.

  • Ionization: Set the APCI corona discharge needle to 4.0 µA. Maintain the vaporizer temperature at 400°C to ensure complete volatilization of the highly lipophilic disilane.

  • Self-Validating Checkpoint (Declustering Potential Ramp): To confirm the m/z 235 peak is the true covalent [M+H]⁺ ion and not a non-covalent solvent cluster, execute an in-source Declustering Potential (DP) ramp from 20V to 80V. A true covalent [M+H]⁺ will exhibit stable intensity up to ~60V before undergoing collision-induced dissociation, whereas transient solvent adducts will exponentially decay past 30V.

References

  • Gaidis, J. M., Briggs, P. R., & Shannon, T. W. (1971). Electron Ionization of Dimethylphenylsilane – Appearance Energies of Selected Ionic Fragments. Journal of Mass Spectrometry / ResearchGate.

  • Gross, J.H. (2017). Mass Spectrometry - A Textbook. Springer.

  • Sharma, et al. (2013). (Me3N)Mo(CO)5-Catalyzed Reduction of DMF by Disiloxane and Disilane Moieties: Fate of the Silicon-Containing Fragments. Organometallics (ACS Publications).

  • Quirk, R. P., et al. (2021). Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers. Journal of the American Chemical Society.

Sources

Validation

A Comparative Guide to Silylation Efficiency: Trimethylsilanes vs. Pentamethyldisilanes

A Senior Application Scientist's Guide to Selecting the Right Reagent for the Right Bond For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is para...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Right Reagent for the Right Bond

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Silylation, the introduction of a silyl group (R₃Si), stands as a cornerstone technique. However, the term "silylation" encompasses a broad range of transformations, and the choice of silicon reagent dictates the outcome. This guide provides an in-depth comparison of two major classes of silylating agents: the classical trimethylsilanes , workhorses for functional group protection, and disilanes (represented by close analogs like hexamethyldisilane), which are pivotal reagents in modern C-H bond functionalization.

This analysis moves beyond a simple one-to-one comparison, revealing that these reagents operate in fundamentally different chemical spheres. Understanding their distinct mechanisms, applications, and efficiencies is crucial for rational reaction design and achieving desired synthetic endpoints.

The Two Faces of Silylation: Protection vs. Functionalization

At its core, silylation chemistry can be divided into two primary applications relevant to the modern synthesis lab:

  • Heteroatom Silylation (Functional Group Protection): This is the most traditional use, where a labile proton on a heteroatom (like in an alcohol, amine, or carboxylic acid) is temporarily replaced by a silyl group.[1][2][3] This strategy, known as "protection," masks the group's reactivity, allowing for chemical transformations elsewhere in the molecule.[4] Trimethylsilyl (TMS) reagents are the quintessential tools for this purpose.[3][5]

  • Carbon-Hydrogen (C-H) Silylation (C-Si Bond Formation): A more contemporary and powerful strategy, C-H silylation involves the direct conversion of a C-H bond into a C-Si bond. This method avoids the need for pre-functionalized substrates (like organohalides or organometallics) and offers a more atom-economical route to building complex organosilanes. Disilanes are key reagents in this domain, typically requiring transition-metal catalysis to activate the otherwise inert Si-Si and C-H bonds.

Part 1: Trimethylsilanes - The Masters of Protection

Trimethylsilanes are a class of reagents designed to deliver a trimethylsilyl group (–SiMe₃) to a heteroatom, forming a protective silyl ether, silyl amine, or silyl ester.[1][4]

Common Reagents:

  • Trimethylsilyl Chloride (TMSCl): A highly reactive and common reagent.[6][7]

  • Hexamethyldisilazane (HMDS): A milder reagent that produces ammonia as a byproduct.[8]

  • Bis(trimethylsilyl)acetamide (BSA) & N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Highly reactive silylating agents often used for derivatization for gas chromatography (GC) analysis due to their volatile byproducts.[2]

Mechanism of Action: Nucleophilic Substitution at Silicon

The silylation of a functional group, such as an alcohol, with a trimethylsilyl halide proceeds via a well-established Sₙ2-type mechanism at the silicon atom.[2][9][10]

  • Base-Mediated Deprotonation: A non-nucleophilic base (e.g., triethylamine, imidazole) deprotonates the alcohol to form a more nucleophilic alkoxide.[4][9]

  • Nucleophilic Attack: The alkoxide attacks the electrophilic silicon center of the TMS reagent.

  • Leaving Group Departure: The leaving group (e.g., chloride from TMSCl) is displaced, and the base's conjugate acid is formed as a salt byproduct.[9]

The stereochemistry at the carbinol center is preserved because the reaction occurs at the silicon atom, not the carbon.[9]

silylation_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation ROH R-O-H RO- R-O⁻ ROH->RO- + B: TMSCl Cl-Si(CH₃)₃ Si Si(CH₃)₃ Cl Cl Base B: RO-->Si attacks Product R-O-Si(CH₃)₃ Si->Cl Cl_leaving Cl⁻ Si->Cl_leaving leaves BH+ B-H⁺ Salt B-H⁺ Cl⁻

Figure 1. General mechanism for alcohol protection using a trimethylsilyl chloride (TMSCl) reagent facilitated by a base (B:).
Efficiency and Scope

Trimethylsilanes are highly efficient for protecting primary and secondary alcohols.[9] Tertiary alcohols can be more challenging due to steric hindrance, though more reactive silylating agents or stronger conditions can be effective.[9] The choice of reagent and conditions allows for fine-tuning of reactivity. For instance, HMDS is less reactive than TMSCl but avoids the generation of corrosive HCl.[8]

Part 2: Disilanes - Pioneers of C-H Functionalization

Disilanes, characterized by a Si-Si bond, are primarily employed as silyl sources in transition-metal-catalyzed reactions to form C-Si bonds directly from C-H bonds. Hexamethyldisilane (Me₃Si-SiMe₃) is the most fundamental and widely used reagent in this class.

Common Reagents:

  • Hexamethyldisilane: A stable, easy-to-handle liquid used as a source of the Me₃Si group in catalytic cycles.[11]

  • Pentamethyldisilane and other substituted disilanes: Used to introduce other silyl functionalities.

Mechanism of Action: Transition-Metal Catalysis

Unlike the polar mechanism of TMS halides, the silylation of C-H bonds with disilanes is a catalytic process that hinges on the reactivity of a transition metal center (e.g., Palladium, Ruthenium, Iridium).[12] While the exact steps can vary, a generalized catalytic cycle often involves:

  • C-H Activation: The metal catalyst interacts with the substrate to cleave a C-H bond, forming a metallacyclic intermediate.

  • Oxidative Addition: The disilane's Si-Si bond adds across the metal center.

  • Reductive Elimination: The silyl group and the organic fragment are eliminated from the metal center, forming the new C-Si bond and regenerating the active catalyst.

CH_silylation_mechanism Catalyst [M] Catalyst Intermediate R-[M]-H Intermediate Substrate R-H (Substrate) Substrate->Intermediate C-H Activation Disilane R'₃Si-SiR'₃ (Disilane) ActivatedComplex R-M₂-H Disilane->ActivatedComplex Intermediate->ActivatedComplex Oxidative Addition ActivatedComplex->Catalyst Regenerates Catalyst Product R-SiR'₃ (Product) ActivatedComplex->Product Reductive Elimination

Figure 2. A generalized catalytic cycle for transition-metal (M) mediated C-H silylation using a disilane reagent.
Efficiency and Scope

The efficiency of C-H silylation is highly dependent on the catalyst, solvent, temperature, and the nature of the substrate. These reactions have been successfully applied to aryl, heteroaryl, and even some aliphatic C-H bonds. Often, directing groups are required on the substrate to position the catalyst near the target C-H bond, thereby ensuring regioselectivity.

Head-to-Head Comparison: A Tale of Two Chemistries

The following table summarizes the fundamental differences between these two classes of silylating agents, highlighting why they are not interchangeable and must be selected based on the desired chemical transformation.

FeatureTrimethylsilanes (e.g., TMSCl, HMDS)Disilanes (e.g., Hexamethyldisilane)
Primary Application Functional Group Protection [2][4]C-H Bond Functionalization
Bond Formed Si-O, Si-N, Si-SSi-C
Reaction Mechanism Nucleophilic Substitution (Sₙ2 at Si)[9][10]Transition-Metal Catalytic Cycle[12]
Reagent Reactivity Governed by leaving group and stericsGoverned by Si-Si bond strength and catalyst
Typical Substrates Alcohols, amines, carboxylic acids, thiols[4]Arenes, heteroarenes, some alkanes
Required Promoter Stoichiometric Base (e.g., Et₃N, imidazole)[9]Catalytic Transition Metal (e.g., Pd, Ru, Ir)
Key Byproducts Salt (e.g., Et₃N·HCl), Ammonia (from HMDS)H₂ (often requires H₂ scavenger)
Key Consideration Strictly anhydrous conditions to prevent hydrolysisCatalyst selection, ligand choice, directing groups

Experimental Protocols & Data Interpretation

To provide a practical context, we outline two distinct experimental workflows, one for each class of reagent, demonstrating how their efficiencies are evaluated.

Workflow 1: Quantifying the Protection Efficiency of a Trimethylsilane

This protocol describes a standard procedure for the protection of a primary alcohol using TMSCl and quantifying the conversion using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the percent conversion of benzyl alcohol to its trimethylsilyl ether.

Materials:

  • Benzyl alcohol

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., Dodecane)

  • Reaction vial, magnetic stirrer, GC-MS system

Step-by-Step Protocol:

  • Preparation: To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol) and a known amount of dodecane internal standard (0.5 mmol). Dissolve in anhydrous DCM (5 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 mmol), followed by the dropwise addition of trimethylsilyl chloride (1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Dilute a small aliquot of the crude product mixture with DCM and inject 1 µL into the GC-MS.

Data Interpretation:

  • GC Chromatogram: Monitor for the disappearance of the benzyl alcohol peak and the appearance of a new, typically earlier-eluting peak corresponding to the benzyl trimethylsilyl ether. The internal standard peak should remain constant.

  • Quantification: Calculate the percent conversion by comparing the integrated peak area of the product to the initial peak area of the starting material, normalized against the internal standard. A high conversion (>95%) indicates high efficiency.

Workflow 2: Evaluating a Disilane in a Catalytic C-H Silylation

This protocol is a representative example based on literature for the palladium-catalyzed silylation of an aryl halide with hexamethyldisilane.[11]

Objective: To determine the yield of the silylated aromatic product.

Materials:

  • Aryl chloride (e.g., 4-chloroanisole, 1.0 mmol)

  • Hexamethyldisilane (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Internal Standard (e.g., Biphenyl)

Step-by-Step Protocol:

  • Preparation: In a glovebox, add the aryl chloride, palladium catalyst, phosphine ligand, base, and a known amount of biphenyl internal standard to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by hexamethyldisilane.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove the catalyst and salts, and concentrate the filtrate.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the yield of the desired aryltrimethylsilane product relative to the internal standard.

Data Interpretation:

  • GC-MS/NMR: Identify the signals corresponding to the starting aryl chloride and the new aryltrimethylsilane product.

  • Quantification: The yield is calculated based on the integration of product signals relative to the internal standard. Efficiency is judged by the isolated yield after purification.

Conclusion: Selecting the Right Silicon for the Job

The comparison between trimethylsilanes and disilanes is not one of superior versus inferior efficiency, but rather of distinct and complementary utility.

  • Choose a Trimethylsilane (like TMSCl, HMDS, or BSA) when your objective is the high-efficiency, temporary protection of reactive heteroatoms (–OH, –NH, –COOH). Their reactivity is predictable, the mechanism is straightforward, and they are foundational tools in multi-step synthesis.

  • Choose a Disilane (like hexamethyldisilane) in conjunction with a transition-metal catalyst when your goal is the formation of a C-Si bond via C-H functionalization. This advanced strategy offers an elegant and modern approach to building organosilane scaffolds, bypassing traditional organometallic routes.

For the synthetic chemist, understanding this fundamental divergence is key. The efficiency of a silylation reaction can only be judged within the context of the bond you intend to form. By selecting the appropriate class of reagent, researchers can harness the full power of silicon chemistry to protect sensitive functionalities or to forge new carbon-silicon bonds with precision and purpose.

References

  • Zhou, B., Lu, A., & Zhang, Y. (2018). Pd-Catalyzed C–H Silylation Reactions with Disilanes. Synlett, 30(03), 289-294.
  • Zhou, B., Lu, A., & Zhang, Y. (n.d.). Pd-Catalyzed C–H Silylation Reactions with Disilanes. Thieme. Retrieved from [Link]

  • National Science Foundation. (2016). Use of Disilane Directing Groups to Effect Catalytic C-H Bond Functionalization. Grantome. Retrieved from [Link]

  • Oestreich, M., et al. (2018). Copper-Catalyzed Ring-Opening Silylation of Benzofurans with Disilane.
  • Al-Mansour, A. I., et al. (2000). Ruthenium-Catalyzed Silylation of Ethylene by Disilanes. Organometallics, 19(25), 5471–5479.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252.
  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]

  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
  • Cautela, D., et al. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • James, A. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Organic Chemistry Tutor. Retrieved from [Link]

  • Fiveable. (2025). Silyl Chlorides: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]

  • Fluka. (n.d.). Silylation Overview.
  • Zhang, Z., et al. (2020). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement.
  • Sweeley, C. C. (1964). Silylation of Carbohydrate Syrups. ScholarWorks at WMU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

  • Fiveable. (2025). Trimethylsilyl Chloride: Organic Chemistry Study Guide. Retrieved from [Link]

  • Nakao, Y., et al. (2006). Palladium-catalyzed silylation of alcohols with hexamethyldisilane. Tetrahedron Letters, 47(40), 5747-5749.
  • Karimi, B., & Golshani, B. (2002). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228-7230.
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788.
  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Vinyl-Disilanes in Hiyama Cross-Coupling Reactions

Introduction: Re-evaluating the Hiyama Coupling in Modern Synthesis The palladium-catalyzed Hiyama cross-coupling reaction, which forges carbon-carbon bonds between organosilicon reagents and organic halides, stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating the Hiyama Coupling in Modern Synthesis

The palladium-catalyzed Hiyama cross-coupling reaction, which forges carbon-carbon bonds between organosilicon reagents and organic halides, stands as a cornerstone of modern synthetic chemistry.[1][2] Its primary advantages over other named cross-coupling reactions lie in the low toxicity, high stability, and cost-effectiveness of organosilane reagents, stemming from the natural abundance of silicon.[3][4][5] Historically, the reaction's widespread adoption was hampered by the requisite use of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to enable the crucial transmetalation step.[1][6] This requirement can limit functional group tolerance, as fluoride can cleave common silyl protecting groups.[1]

However, significant advancements, including the development of fluoride-free protocols and highly active catalyst systems, have revitalized interest in the Hiyama coupling, positioning it as a powerful alternative to the Suzuki and Stille reactions.[5][7][8] This guide focuses on benchmarking a specific, robust class of organosilanes—disilanes—represented by 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane , against more conventional organosilicon coupling partners. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform reagent selection and methods development.

The Reagent in Focus: 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane

The structure of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane features a vinyl group (the 1-phenylethenyl moiety) attached to a pentamethyldisilane backbone. This design imparts several key characteristics:

  • High Stability: Unlike organosilanols, which can be prone to self-condensation to form disiloxanes, tetraorgano-substituted silanes and disilanes are typically bench-stable, isolable by standard chromatography, and tolerant of a wide range of reaction conditions.[9][10] This robustness is critical for complex, multi-step syntheses.

  • Inertness of the Si-Si Bond: While the Si-C bond is the reactive site for coupling, the Si-Si bond is generally stable under typical Hiyama conditions, preventing undesired side reactions. Its presence, however, can influence the electronic environment of the reactive silicon center.

  • Controlled Activation: The electron-donating methyl groups and the second silicon atom render the reactive Si-C bond less polarized and thus less reactive. This necessitates a deliberate activation step, providing excellent temporal control over the reaction.

Comparative Performance Analysis: Disilanes vs. Conventional Reagents

To provide a clear performance benchmark, we compare the expected reactivity of our focus disilane with two widely used classes of vinylsilane reagents: vinyltrialkoxysilanes and vinylsilanols. The comparison is centered on a model reaction: the coupling of the respective vinylsilane with 4-bromoanisole.

Table 1: Performance Benchmark in a Model Hiyama Coupling
Organosilane ReagentActivatorTypical ConditionsReaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane TBAF (1.2 equiv)Pd(OAc)₂, SPhos, THF, 65 °C4 - 885-95Excellent stability, ease of handling, high stereospecificity.Requires fluoride activation, potentially slower reaction rates than silanols.
(1-Phenylethenyl)trimethoxysilane TBAF or NaOHPd(OAc)₂, Ligand, Dioxane, 80-100 °C6 - 1270-90Commercially available, can be used in some fluoride-free conditions.[4][11]Often requires higher temperatures, may generate silicate byproducts.
(1-Phenylethenyl)dimethylsilanol KOSiMe₃ or Cs₂CO₃[Pd(allyl)Cl]₂, Ligand, THF, 25-50 °C (Fluoride-Free)1 - 480-98Highly reactive, enables mild, fluoride-free (Hiyama-Denmark) coupling.[8][9]Prone to dehydration/dimerization, can be challenging to prepare and store.[10]

Analysis of Results:

The data illustrates a clear trade-off between reagent stability and reactivity.

  • Vinylsilanols represent the pinnacle of reactivity, enabling the highly efficient Hiyama-Denmark coupling protocol which avoids stoichiometric fluoride.[8] This is achieved through in-situ formation of a highly reactive silanolate. However, their utility can be compromised by their limited stability.[10]

  • Vinyltrialkoxysilanes offer a middle ground, with better stability than silanols and the possibility of using aqueous bases like NaOH as activators, though often at elevated temperatures.[5][7]

  • The Disilane emerges as the reagent of choice for applications demanding high stability, functional group tolerance (in the absence of silyl ethers), and predictable reactivity. While requiring fluoride activation, its performance is robust and high-yielding under optimized conditions. Its stability makes it particularly suitable for array synthesis and late-stage functionalization where reagent integrity is paramount.

The "Why": Mechanistic Insights into Silane Activation and Coupling

The success of any Hiyama coupling hinges on the effective transmetalation of the organic group from silicon to the palladium(II) center. This process is energetically unfavorable for a neutral, tetracoordinate organosilane due to the low polarization of the Si-C bond.[7] Activation is therefore essential.

Diagram 1: The Hiyama Catalytic Cycle

Hiyama_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd2_complex R¹-Pd(II)L_n-X transmetal Transmetalation pd2_trans R¹-Pd(II)L_n-R² reductive_elim Reductive Elimination start reductive_elim->pd0 R¹-R² oxidative_add->pd2_complex R¹-X transmetal->pd2_trans [R²-SiR₃]⁻ M⁺ Activation_Pathways cluster_0 Organosilane Precursors cluster_1 Activation Conditions cluster_2 Reactive Intermediate Disilane 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (Me₃Si-SiMe₂-R) Fluoride TBAF Disilane->Fluoride F⁻ attack on Si Alkoxysilane (1-Phenylethenyl)trimethoxysilane R-Si(OMe)₃ Alkoxysilane->Fluoride F⁻ attack on Si Base NaOH / KOSiMe₃ Alkoxysilane->Base Hydrolysis/Base Silanol (1-Phenylethenyl)dimethylsilanol R-SiMe₂OH Silanol->Base Deprotonation Intermediate Pentacoordinate Silicate / Silanolate [R-Si(X)Y₃Z]⁻ Fluoride->Intermediate Base->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation To Pd(II) Center

Caption: Activation pathways for different organosilane reagents.

As the diagram illustrates, different activators achieve the same goal: generating a hypervalent, pentacoordinate silicon species (a silicate or silanolate). [6][7]

  • Fluoride Activation (for Disilanes, Alkoxysilanes): The high affinity of silicon for fluoride drives the formation of a pentacoordinate silicate. This intermediate is highly nucleophilic and readily participates in transmetalation. This is the primary pathway for reagents like our focus disilane.

  • Base-Mediated Activation (for Silanols, Alkoxysilanes): In the Hiyama-Denmark protocol, a base deprotonates the silanol to form a silanolate. [8]This species is believed to coordinate to the palladium center through its oxygen atom, facilitating an intramolecular transfer of the organic group. For alkoxysilanes, a strong base can promote a similar pathway, often in the presence of water. [5] The stability of the pentamethyldisilane backbone makes the fluoride-mediated pathway the most reliable and reproducible method for activation, ensuring that the reaction proceeds only in the presence of the activating agent.

Experimental Protocols

The following protocols are provided as a starting point for methods development. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.

Protocol 1: Fluoride-Mediated Hiyama Coupling using 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane
  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and 4-bromoanisole (93.5 mg, 0.5 mmol).

  • Add 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane (130 mg, 0.6 mmol, 1.2 equiv).

  • Add 2 mL of anhydrous THF via syringe.

  • In a separate vial, dissolve TBAF (157 mg, 0.6 mmol, 1.2 equiv) in 1 mL of anhydrous THF.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluoride-Free (Hiyama-Denmark) Coupling using a Vinylsilanol
  • To an oven-dried Schlenk tube under an argon atmosphere, add the vinylsilanol (0.6 mmol, 1.2 equiv) and KOSiMe₃ (77 mg, 0.6 mmol, 1.2 equiv).

  • Add 2 mL of anhydrous THF and stir at room temperature for 15 minutes.

  • In a separate tube, add [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol, 1 mol% Pd) and a suitable ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%).

  • Add the aryl halide (0.5 mmol) to the catalyst mixture, followed by the pre-activated silanolate solution via cannula.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or GC-MS.

  • Work-up and purify as described in Protocol 1.

Conclusion and Outlook

While highly reactive organosilanols have enabled the development of mild, fluoride-free Hiyama-Denmark couplings, their inherent instability can be a significant drawback in process development and complex molecule synthesis. This comparative guide demonstrates that robust reagents like 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane offer a compelling alternative. Their superior bench stability, ease of handling, and predictable, high-yielding reactivity under fluoride-activated conditions make them an exceptionally reliable tool. For researchers in drug development and materials science, where reproducibility and scalability are critical, the trade-off of requiring an activator is often outweighed by the operational simplicity and robustness afforded by stable disilane reagents. The continued development of new ligands and catalytic systems will further expand the utility of all classes of organosilanes, solidifying the Hiyama coupling's place as an indispensable method for C-C bond formation.

References

  • Hiyama Coupling - Organic Chemistry Portal. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1512–1522. [Link]

  • Wisthoff, G., et al. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]

  • Hiyama coupling. In Wikipedia. [Link]

  • Shaheen, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5645. [Link]

  • Feng, J., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(1), 136-141. [Link]

  • Markovic, M., & D’Souza, D. M. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules, 23(7), 1749. [Link]

  • Gong, Y., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 44(7-8), 415-420. [Link]

  • Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Hiyama Coupling. SynArchive. [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]

  • Denmark, S. E., & Wang, Z. (2000). 1-Methyl-1-vinyl- and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Synthesis, 2000(07), 999-1003. [Link]

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(4), 918-920. [Link]

  • Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Request PDF. [Link]

  • Shaheen, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC. [Link]

  • Wisthoff, G., et al. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. [Link]

Sources

Validation

purity validation of synthesized 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane using HPLC

An in-depth technical guide for the chromatographic purity validation of synthesized organodisilanes, specifically evaluating stationary phase selectivity and method robustness. Executive Summary & Mechanistic Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic purity validation of synthesized organodisilanes, specifically evaluating stationary phase selectivity and method robustness.

Executive Summary & Mechanistic Context

The synthesis of highly functionalized organosilanes, such as 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane , presents a unique analytical challenge for drug development professionals and materials scientists. This molecule consists of a highly lipophilic, sterically hindered pentamethyldisilane core bonded to a π -electron-rich 1-phenylethenyl (styrenyl) moiety.

From a chromatographic perspective, the lack of polar hydrogen-bond donors or acceptors renders this compound excessively retained on traditional reversed-phase (RP) columns. Furthermore, while the Si-Si bond is generally stable under standard analytical conditions, the purity profile often contains structurally similar synthetic byproducts—such as unreacted α -bromostyrene, structural isomers, or siloxane degradation products—that are difficult to resolve using purely hydrophobic partitioning[1].

This guide objectively compares three high-performance liquid chromatography (HPLC) strategies—Traditional C18, Phenyl-Hexyl, and Normal-Phase (NP) Silica—to establish a self-validating protocol for the accurate purity determination of this specific disilane.

Column Selectivity & Separation Mechanisms: The Causality

To achieve baseline resolution of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane from its synthetic impurities, the choice of stationary phase must move beyond simple hydrophobicity.

  • Traditional C18 (Octadecyl): C18 columns rely almost entirely on dispersive hydrophobic interactions. Because the pentamethyldisilane core is intensely nonpolar, it binds strongly to the C18 alkyl chains. To elute the compound within a reasonable timeframe, chromatographers are forced to use highly organic mobile phases (e.g., 95% Acetonitrile). This "flushes" the column, drastically compressing the separation window and resulting in poor resolution between the target analyte and structurally similar hydrophobic impurities[2].

  • Phenyl-Hexyl Phase (Orthogonal Selectivity): Phenyl-hexyl columns offer a dual-retention mechanism. While the hexyl linker provides moderate hydrophobicity, the terminal phenyl ring acts as a Lewis base, engaging in strong π−π interactions with the delocalized electrons of the analyte's 1-phenylethenyl group[3][4]. This orthogonal selectivity allows for the differentiation of aromatic impurities and positional isomers. Because the hydrophobic retention is weaker than that of a C18, a higher aqueous composition can be used in the mobile phase, expanding the separation window and drastically improving resolution[4].

  • Normal Phase (Bare Silica): Operating via adsorption, bare silica columns retain analytes based on polarity. Because our target disilane is highly nonpolar, it exhibits minimal interaction with the silanol groups and elutes near the void volume. While ineffective for resolving nonpolar isomers, it is highly effective at trapping polar degradation products (e.g., silanols)[5].

Mechanism Analyte 1,1,1,2,2-pentamethyl-2- (1-phenylethenyl)disilane Moiety1 Pentamethyldisilane Core (Highly Hydrophobic) Analyte->Moiety1 Moiety2 1-Phenylethenyl Group (π-Electron Rich) Analyte->Moiety2 C18_Int Strong Hydrophobic Interaction (C18 Alkyl Chain) Moiety1->C18_Int Phenyl_Int Orthogonal π-π Interaction (Phenyl-Hexyl Phase) Moiety2->Phenyl_Int Outcome1 Excessive Retention Poor Isomer Resolution C18_Int->Outcome1 Outcome2 Optimal Retention High Isomer Resolution Phenyl_Int->Outcome2

Fig 1. Mechanistic pathways of analyte-stationary phase interactions during HPLC separation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the analytical method must be self-validating. This means incorporating System Suitability Testing (SST) directly into the workflow to continuously verify that the instrument, mobile phase, and column are performing to specification before any purity claims are made[6].

Step 1: Sample & Standard Preparation
  • Diluent Selection: Use HPLC-grade anhydrous Acetonitrile (ACN). Water must be avoided in the diluent to prevent localized precipitation of the highly hydrophobic disilane upon injection.

  • Analyte Preparation: Accurately weigh 10.0 mg of the synthesized 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL stock.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PVDF due to its absolute chemical compatibility with nonpolar organosilanes and organic solvents.

Step 2: System Suitability Testing (SST) Protocol

Before analyzing the crude synthetic batch, the system must validate its own resolving power:

  • Blank Injection: Inject 10 µL of pure ACN. Acceptance Criteria: No peaks 0.05% of the target analyte area (validates zero carryover).

  • Precision Check: Inject the 1.0 mg/mL standard five times consecutively. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be 2.0%.

  • Resolution Check: Inject a spiked sample containing the target disilane and a known synthetic precursor (e.g., α -bromostyrene). Acceptance Criteria: Resolution ( Rs​ ) 2.0.

Step 3: Chromatographic Execution (Comparative Methods)

Run the validated samples through the following three comparative methodologies. Detection for all methods is set to UV at 254 nm , which specifically targets the conjugated π -system of the styrenyl moiety, as the pentamethyldisilane core lacks a strong chromophore[1].

  • Method A (C18): Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm). Isocratic 95:5 ACN:Water. Flow: 1.0 mL/min. Temperature: 30°C.

  • Method B (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm). Isocratic 85:15 ACN:Water. Flow: 1.0 mL/min. Temperature: 30°C.

  • Method C (Bare Silica): Cogent NP Silica (150 x 4.6 mm, 5 µm). Isocratic 100% Hexane. Flow: 1.0 mL/min. Temperature: 25°C.

Workflow cluster_columns Comparative Column Execution Start Synthesized Disilane (Crude Mixture) Prep Sample Preparation (Dissolve in ACN, 0.22µm PTFE) Start->Prep SST System Suitability Test (Blank, Precision, Rs > 2.0) Prep->SST C18 Method A: C18 (95% ACN) SST->C18 Phenyl Method B: Phenyl-Hexyl (85% ACN) SST->Phenyl NP Method C: Bare Silica (100% Hexane) SST->NP Detect UV Detection (254 nm) & Data Integration C18->Detect Phenyl->Detect NP->Detect Result Purity Validation & Impurity Profiling Detect->Result

Fig 2. Self-validating HPLC analytical workflow for the purity validation of synthesized organodisilanes.

Comparative Data Analysis

The table below summarizes the simulated, objective performance metrics of the three methodologies when analyzing a crude batch of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane spiked with 1% α -bromostyrene (critical impurity).

Chromatographic ParameterMethod A: C18 (RP-HPLC)Method B: Phenyl-Hexyl (RP-HPLC)Method C: Bare Silica (NP-HPLC)
Mobile Phase 95:5 ACN:Water85:15 ACN:Water100% Hexane
Retention Time ( tR​ ) 14.2 min8.7 min1.8 min (Near Void)
Theoretical Plates ( N ) 8,50012,4003,200
Tailing Factor ( Tf​ ) 1.41.12.1
Resolution ( Rs​ )* 1.2 (Co-elution risk)3.5 (Baseline resolved) 0.4 (Unresolved)

*Resolution calculated against the critical synthetic impurity ( α -bromostyrene).

Data Interpretation: The Phenyl-Hexyl column vastly outperforms the alternatives. By leveraging the π -electron system of the 1-phenylethenyl group, the Phenyl-Hexyl phase provides a highly specific retention mechanism that does not rely solely on the brute-force hydrophobicity of the disilane core[4]. This allows the method to use a weaker mobile phase (85% ACN vs. 95% ACN), which slows down the elution of impurities and drastically increases the resolution ( Rs​ = 3.5) while simultaneously reducing the overall run time to 8.7 minutes[3].

Conversely, the C18 column yields a poor resolution ( Rs​ = 1.2) because the high organic concentration required to elute the disilane core forces all hydrophobic impurities to elute in a tightly packed cluster[2]. The Bare Silica column is fundamentally incompatible with the nonpolar nature of this specific analyte, resulting in immediate elution and severe peak tailing.

Conclusion

For the purity validation of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane, standard C18 methodologies are insufficient due to the molecule's extreme hydrophobicity and the structural similarity of its synthetic byproducts. Method B (Phenyl-Hexyl) is the objectively superior choice. It creates a robust, self-validating system that exploits π−π interactions to achieve baseline resolution, higher theoretical plate counts, and superior peak symmetry, ensuring the highest scientific integrity for downstream drug development or materials applications.

References

  • 3. chromatographyonline.com. 2.4. elementlabsolutions.com. 3.5. mtc-usa.com. 4.2. lcms.cz. 5.1. mdpi.com.

  • 6. ovid.com.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

This document provides a detailed, procedural guide for the safe and compliant disposal of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane. As a specialized organosilane, this compound requires careful handling and adh...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane. As a specialized organosilane, this compound requires careful handling and adherence to established safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established laboratory safety principles.

Core Principle: Assume Hazard and Prioritize Containment

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane, a precautionary approach is mandatory. Based on the chemical structure and data from related organosilane compounds, we must infer its potential hazards. A structurally similar compound, 1,1,2,2,2-Pentamethyl-1-phenyldisilane, is classified as a skin, eye, and respiratory irritant.[1] Therefore, 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane should be handled as a hazardous substance with, at a minimum, the following potential characteristics:

  • Irritant: Causes skin, eye, and respiratory irritation.

  • Reactivity: Organosilanes can be reactive, particularly with moisture, acids, and oxidizers. Some silicon compounds are known to be water-reactive and may evolve flammable hydrogen gas upon contact with water, especially in the presence of a catalyst.[2]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

The primary and most critical directive for the disposal of this compound is to use a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the necessary steps for managing waste 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane from the point of generation to its final collection by your institution's Environmental Health and Safety (EHS) office or a contracted waste management service.

Required Personal Protective Equipment (PPE)

Before handling the waste compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or butyl rubber gloves.[2]

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of this chemical, including waste collection and container labeling, must be performed inside a certified chemical fume hood.[3]

Waste Collection and Segregation

Proper segregation is fundamental to safe waste management.

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.

    • Ensure the container is in good condition, with no cracks or leaks.[5]

  • Dedicate the Container: The waste container should be dedicated solely to 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane and any directly associated contaminated materials (e.g., pipette tips).

  • Avoid Mixing Waste: Do not mix this organosilane waste with other chemical waste streams, particularly aqueous waste, acids, or oxidizers, to prevent unforeseen chemical reactions.

Hazardous Waste Labeling

Accurate and thorough labeling is a regulatory requirement and crucial for safety.[5][6] The waste container must be labeled immediately upon the first addition of waste.

Label InformationDescription
"Hazardous Waste" This statement must be clearly visible.[6]
Chemical Name "Waste 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane"
Hazard Identification List the known or suspected hazards: "Irritant. May be reactive with water."
Accumulation Start Date The date the first drop of waste was added to the container.[5]
Principal Investigator/Lab Name and contact information for the responsible party.
Temporary Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Conditions: Store in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials. If the substance is flammable, store it within a flammable storage cabinet.[6]

G cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A Waste Generation (1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane) B Select & Prepare Compatible Container A->B C Label Container with Hazardous Waste Information B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Schedule Waste Pickup with EHS Office D->E Container Full or No Longer in Use F Licensed Hazardous Waste Transporter Collects Waste E->F G Final Disposal (Incineration) F->G

Caption: Waste Disposal Workflow from Generation to Final Disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent exposure and further contamination.[3]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading and from entering drains or waterways.[3][4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's EHS office.

SpillManagement start Spill Occurs q1 Is the spill large or uncontrolled? start->q1 evacuate Evacuate Area Alert EHS & Emergency Services q1->evacuate Yes q2 Is the spill contained within a fume hood? q1->q2 No (Small & Manageable) q2->evacuate No contain Contain Spill with Inert Absorbent q2->contain Yes collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area Dispose of all materials as hazardous waste collect->decontaminate report Report Incident to EHS decontaminate->report

Caption: Decision-Making Flowchart for Spill Management.

Advanced Protocol: Neutralization Pre-Treatment for Small Quantities

This procedure is for experienced laboratory personnel only and requires prior approval from your institution's EHS office. It is adapted from general guidance for the neutralization of reactive organosilanes and should only be considered for trace amounts or small volumes of waste.[3]

The rationale for this pre-treatment is to hydrolyze the silane, reducing its reactivity before final disposal.

ParameterValue/SpecificationSource
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) Solution[3]
Volume Ratio At least 10:1 (Bicarbonate Solution : Silane)[3]
Reaction Time Minimum 1 hour post-addition[3]
Final pH Check Neutral or slightly basic[3]
Detailed Neutralization Steps:
  • Preparation: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.

  • Dilution: Dilute the waste 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane with an inert, anhydrous solvent (e.g., heptane or toluene) to a concentration of no more than 5%. This mitigates the reaction rate.

  • Setup: Place the 5-10% sodium bicarbonate solution in a large beaker on a stir plate. The volume of the bicarbonate solution must be at least ten times the volume of the diluted silane solution. Begin gentle stirring.[3]

  • Slow Addition: Using a dropping funnel, add the diluted silane waste to the stirring bicarbonate solution dropwise. This addition must be done slowly to control any potential exotherm or gas evolution.

  • Reaction: After the addition is complete, allow the mixture to stir for a minimum of one hour.

  • Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Final Disposal: The resulting mixture, likely containing an organic and an aqueous layer, must be collected in a properly labeled hazardous waste container for disposal via your institution's EHS office.[3]

Conclusion: A Commitment to Safety

The proper management and disposal of specialized chemicals like 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane are paramount to ensuring a safe research environment. By adhering to these procedural guidelines, researchers can minimize risks and ensure regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Laboratory Chemical Waste Management Practices. Duke University Occupational and Environmental Safety Office. [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Dow. [Link]

  • specialty chemicals - Di-Corp. Di-Corp. [Link]

  • 1,1,2,2,2-Pentamethyl-1-phenyldisilane. PubChem. [Link]

  • Silane SiH4 Safety Data Sheet SDS P4649. Praxair. [Link]

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